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Foundational

Mivobulin Isethionate (CI-980): Mechanism of Action and Pharmacodynamics in Tumor Cells

Mivobulin isethionate (CI-980; NSC 613862) is a highly potent, synthetic antimicrotubule agent belonging to the 1,2-dihydropyrido[3,4-b]pyrazine class. Originally investigated for its profound antineoplastic activity aga...

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Author: BenchChem Technical Support Team. Date: April 2026

Mivobulin isethionate (CI-980; NSC 613862) is a highly potent, synthetic antimicrotubule agent belonging to the 1,2-dihydropyrido[3,4-b]pyrazine class. Originally investigated for its profound antineoplastic activity against a broad spectrum of solid tumors and leukemias, CI-980 represents a critical case study in the structural biology of tubulin inhibition. This technical whitepaper dissects the molecular mechanism of action, stereoselective binding kinetics, and the self-validating experimental methodologies used to characterize CI-980 in preclinical and clinical settings.

Molecular Mechanism of Action

Tubulin Dynamics and the Colchicine Binding Site

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their "dynamic instability"—the rapid, GTP-driven transition between polymerization and depolymerization—is the mechanical foundation for mitotic spindle formation and chromosome segregation. CI-980 acts as a potent microtubule-destabilizing agent by binding directly to the colchicine-binding site located at the intra-dimer interface of β-tubulin[1].

Structural biology studies reveal that the binding pocket of CI-980 partially overlaps with the A ring of colchicine. The molecule embeds its carbamate substituent into a hydrophobic pocket formed by β-tubulin residues (Thrβ239, Tyrβ202, Asnβ167, Glnβ136, and Ileβ4), while its pyridine amino group forms a critical hydrogen bond with Gluβ200[1]. This interaction locks the tubulin heterodimer into a curved conformation that is fundamentally incompatible with the straight protofilament structure required for microtubule assembly[2].

Stereoselective Binding Kinetics

The pharmacological activity of the 1,2-dihydropyrido[3,4-b]pyrazine class is strictly stereospecific. CI-980 is the chiral S-isomer, which demonstrates approximately 60-fold greater potency in inhibiting tubulin polymerization and cellular proliferation compared to its R-isomer counterpart (NSC 613863)[1][3]. This stereoselectivity is driven by the rigid spatial constraints of the colchicine binding pocket, which optimally accommodates the S-enantiomer to induce the necessary allosteric shift for destabilization.

MOA T α/β-Tubulin Heterodimer B Binding at Colchicine Site (β-Tubulin Interface) T->B C CI-980 (Mivobulin Isethionate) C->B I Inhibition of Tubulin Polymerization B->I M Microtubule Network Disruption I->M S Spindle Assembly Checkpoint (SAC) Activation M->S G G2/M Cell Cycle Arrest S->G A Apoptosis (Cell Death) G->A

CI-980 mechanism of action leading to G2/M arrest and apoptosis.

Downstream Cellular Effects

By inhibiting tubulin polymerization, CI-980 prevents the formation of a functional mitotic spindle. The absence of proper kinetochore-microtubule attachment triggers the Spindle Assembly Checkpoint (SAC), halting the cell cycle at the G2/M transition[1]. Prolonged mitotic arrest exhausts the cell's survival signaling, inevitably activating apoptotic cascades. Notably, CI-980 retains profound cytotoxic efficacy in multidrug-resistant (MDR) tumor models where traditional Vinca alkaloids fail, making it a highly valuable pharmacological tool[3][4].

Quantitative Pharmacodynamics

The following table summarizes the comparative pharmacodynamics of CI-980 against reference tubulin-targeting agents.

Compound / AgentTarget Binding SiteIn Vitro Activity / PotencyPrimary Cellular Effect
CI-980 (S-isomer) Colchicine Site (β-tubulin)Approx. 2x more potent than Vincristine[3]G2/M Arrest, Apoptosis
NSC 613863 (R-isomer) Colchicine Site (β-tubulin)~60-fold less potent than CI-980[3]Weak G2/M Arrest
Colchicine Colchicine Site (β-tubulin)IC50 ~2.68 μM (Reference)[5]G2/M Arrest
Paclitaxel Taxane Site (β-tubulin)Microtubule Stabilizer (Reference)G2/M Arrest

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the microtubule-destabilizing properties of CI-980, researchers must employ highly controlled, self-validating biochemical and cellular assays.

Quantitative In Vitro Tubulin Polymerization Assay

This centrifugation-based assay relies on the differential solubility of tubulin states: unpolymerized tubulin heterodimers remain soluble in hypotonic buffers, whereas polymerized microtubules form dense structures that precipitate under ultracentrifugation[6].

Step-by-Step Methodology:

  • Preparation : Purified bovine brain tubulin (>99% pure) is resuspended in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

    • Causality: GTP is strictly required because its hydrolysis provides the thermodynamic driving force necessary for tubulin heterodimer assembly. EGTA chelates calcium, which would otherwise spontaneously depolymerize microtubules.

  • Compound Incubation : Aliquots of tubulin are treated with vehicle (DMSO), CI-980 (test agent), paclitaxel (positive control for polymerization), or colchicine (positive control for depolymerization).

    • Self-Validation: Including both a known stabilizer (paclitaxel) and a known destabilizer (colchicine) alongside the vehicle ensures the assay's dynamic range is fully functional and rules out buffer-induced artifacts.

  • Polymerization Phase : Samples are incubated at 37°C for 30–60 minutes.

    • Causality: Microtubule assembly is an endothermic process; physiological temperatures promote polymerization, while cold temperatures induce rapid depolymerization.

  • Separation : The reaction mixtures are subjected to ultracentrifugation (100,000 × g for 30 minutes at 37°C).

    • Causality: Maintaining 37°C during the spin is critical. A drop in temperature inside the rotor would cause the newly formed microtubules to depolymerize back into the soluble fraction, yielding false-positive destabilization results.

  • Analysis : The supernatant (soluble tubulin) and pellet (polymerized tubulin) are separated. Both fractions are analyzed via SDS-PAGE and Western blotting using anti-α-tubulin antibodies, followed by densitometry[6].

Workflow S1 Purified Tubulin + GTP S2 Add CI-980 (Test) vs Vehicle S1->S2 S3 Incubate 37°C (Promotes Assembly) S2->S3 S4 Ultracentrifugation (Separates Fractions) S3->S4 S5 Supernatant (Soluble/Unpolymerized) S4->S5 S6 Pellet (Polymerized MTs) S4->S6 S7 Western Blot & Densitometry S5->S7 S6->S7

Tubulin polymerization assay workflow separating soluble and polymerized fractions.

Cell Cycle Analysis via Flow Cytometry

To confirm that the biochemical inhibition of tubulin translates to the expected cellular phenotype, flow cytometry utilizing Propidium Iodide (PI) staining is performed.

  • Treatment : Tumor cells are treated with varying concentrations of CI-980 for 24 hours. Because CI-980's cytotoxicity is highly schedule-dependent, continuous exposure is required to capture cells as they enter the M-phase[3].

  • Fixation : Cells are harvested, washed, and fixed in cold 70% ethanol.

    • Causality: Ethanol fixation dehydrates the cell and permeabilizes the plasma membrane, allowing the intracellular diffusion of the bulky PI dye.

  • Staining : Fixed cells are treated with RNase A prior to PI staining.

    • Causality: PI intercalates into all nucleic acids. RNase A degrades double-stranded RNA, ensuring the fluorescent signal is strictly proportional to DNA content.

  • Acquisition : Cellular DNA content is measured. CI-980-treated populations exhibit a massive accumulation of cells with 4N DNA content, validating a blockade at the G2/M phase[1].

Clinical Translation and Toxicity Profile

Despite exceptional preclinical efficacy, the clinical translation of CI-980 has been hindered by its narrow therapeutic index. In Phase I and II clinical trials, CI-980 was administered as a continuous 72-hour infusion to maximize drug exposure during the vulnerable mitotic phase of tumor cells[4][7].

  • Dose-Limiting Toxicities : The maximum tolerated dose (MTD) was established at approximately 3.75 to 4.5 mg/m²/day[4][7]. At doses exceeding this threshold, patients experienced dose-limiting neutropenia and severe central nervous system (CNS) toxicity[7].

  • Neurological Impact : The CNS effects manifested as neurocortical disturbances, mood alterations, and cerebellar dysfunction. These symptoms typically peaked toward the end of the infusion and resolved within 48 hours post-treatment[7]. The rapid onset of neurotoxicity underscores the critical, non-mitotic role of microtubule dynamics in maintaining neuronal function and axonal transport.

  • Clinical Efficacy : Although steady-state plasma concentrations (mean 5.74 nM) achieved at the MTD exceeded the concentrations required for preclinical activity, objective antineoplastic responses in advanced solid tumors were minimal[7]. Consequently, its development as a monotherapy was limited, though it remains a vital reference compound in the study of colchicine-site inhibitors.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site SciSpace
  • Phase I and pharmacological study of CI-980, a novel synthetic antimicrotubule agent NIH / PubMed
  • Phase I and Pharmacological Study of CI-980, A Novel Synthetic Antimicrotubule Agent AACR Journals
  • Mivobulin Isethionate - Drug Targets, Indications, Patents P
  • Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Tre
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site NIH / PMC
  • Combination of Albendazole and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice NIH / PMC

Sources

Exploratory

CI-980 (Mivobulin) Colchicine Binding Site Affinity and Interaction Studies: A Technical Guide

Executive Summary CI-980 (Mivobulin isethionate, NSC-613862) is a highly potent, synthetic 1,2-dihydropyrido[3,4-b]pyrazine derivative that functions as a microtubule-destabilizing agent. By targeting the colchicine bind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CI-980 (Mivobulin isethionate, NSC-613862) is a highly potent, synthetic 1,2-dihydropyrido[3,4-b]pyrazine derivative that functions as a microtubule-destabilizing agent. By targeting the colchicine binding site (CBS) on the αβ-tubulin heterodimer, CI-980 disrupts microtubule dynamics, leading to catastrophic depolymerization, G2/M cell cycle arrest, and cellular apoptosis[1]. This whitepaper provides an in-depth analysis of CI-980’s structural pharmacology, binding kinetics, and the self-validating experimental methodologies required to quantify its interactions with tubulin.

Structural Pharmacology and Stereospecificity

The pharmacological efficacy of CI-980 is heavily dictated by its stereochemistry. CI-980 is the S-(-) enantiomer of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate[2].

The causality behind its potency lies in the precise spatial orientation of its carbamate and pyridine rings. The S-enantiomer aligns optimally within the deep hydrophobic pocket of β-tubulin. In contrast, its chiral counterpart, the R-(+) isomer (NSC-613863), experiences steric hindrance within the binding cleft, resulting in a dramatic reduction in binding affinity and a ~16-fold decrease in cellular potency[2].

Molecular Interactions at the Colchicine Binding Site

The colchicine binding site is located at the intradimer interface between the α- and β-tubulin subunits[3]. Unlike taxanes, which bind to polymerized microtubules, CBS inhibitors like CI-980 bind to soluble αβ-tubulin heterodimers.

Upon entering the binding cleft, CI-980 buries itself deeply into the β-tubulin subunit, partially overlapping with the space typically occupied by the A-ring of colchicine[1]. The interaction is stabilized by two primary mechanisms:

  • Hydrogen Bonding: The amino group of the pyridine ring forms a critical, highly directional hydrogen bond with the Gluβ200 residue[1].

  • Hydrophobic Embedding: The carbamate substituent is sequestered into a deep hydrophobic pocket, forming extensive van der Waals contacts with Thrβ239, Tyrβ202, Asnβ167, Glnβ136, and Ileβ4 [1].

This deep embedding acts as a molecular wedge. Free tubulin naturally exists in a curved conformation. When CI-980 is bound, the steric clash between the ligand and α-tubulin prevents the heterodimer from adopting the straight conformation required for stable lateral contacts in the microtubule lattice[4].

BindingMap cluster_pocket β-Tubulin Colchicine Binding Site CI980 CI-980 (S-enantiomer) Glu200 Gluβ200 CI980->Glu200 H-bond (Pyridine NH2) Thr239 Thrβ239 CI980->Thr239 Hydrophobic (Carbamate) Tyr202 Tyrβ202 CI980->Tyr202 Hydrophobic Asn167 Asnβ167 CI980->Asn167 Hydrophobic Gln136 Glnβ136 CI980->Gln136 Hydrophobic Ile4 Ileβ4 CI980->Ile4 Hydrophobic

Fig 1. Molecular interaction map of CI-980 within the β-tubulin colchicine binding site.

Affinity and Kinetic Profiling

CI-980 exhibits substoichiometric inhibition of microtubule assembly, meaning that only a small fraction of tubulin dimers needs to be bound by the drug to completely halt the growth of the entire microtubule polymer[2].

Quantitative Data Summary

The table below highlights the stark contrast in affinity and efficacy between the S-isomer (CI-980), the R-isomer, and the natural ligand, colchicine[2].

CompoundEnantiomerIn Vitro Tubulin Assembly IC50 (µM)Cellular Microtubule Disruption IC50 (nM)
CI-980 S-(-)0.4 – 0.76
NSC-613863 R-(+)1.6 – 2.1100
Colchicine N/A~2.51,000

Data synthesized from foundational turbidimetry and immunofluorescence studies[2].

Experimental Methodologies for Tubulin Interaction Studies

To rigorously evaluate the binding affinity and mechanistic action of CI-980, researchers rely on orthogonal, self-validating biochemical assays.

Protocol 1: In Vitro Microtubule Polymerization Assay (Turbidimetry)

Rationale: Microtubules scatter light proportionally to their polymer mass. Measuring absorbance at 350 nm provides a real-time, label-free readout of polymerization kinetics without absorbing light from the aromatic amino acids of the proteins.

  • Preparation: Purify αβ-tubulin from bovine brain via temperature-dependent cycles of assembly/disassembly. Causality: Bovine brain provides a high-yield, native mammalian isotype mixture critical for translational relevance.

  • Reaction Mixture: Combine 10 µM tubulin, 1 mM GTP, 1 mM EGTA, and 0.5 mM MgCl₂ in PIPES buffer (pH 6.9) at 4°C. Causality: GTP is strictly required for the thermodynamic drive of polymerization; EGTA chelates Ca²⁺ (which depolymerizes microtubules); Mg²⁺ is a necessary cofactor for GTP binding.

  • Validation Checkpoint: Include a "GTP-minus" control well (should show zero polymerization) and a "DMSO-only" vehicle control well (to establish the uninhibited Vmax​ of polymerization).

  • Execution: Add CI-980 at varying concentrations (0.1 µM to 5 µM). Rapidly shift the microplate temperature from 4°C to 37°C to initiate polymerization.

  • Measurement: Read absorbance at 350 nm continuously for 60 minutes to calculate the IC50 of assembly inhibition[2].

Protocol 2: Competitive Fluorescence Binding Assay

Rationale: Dansyl-colchicine is environmentally sensitive; its quantum yield increases drastically when shielded from water inside the hydrophobic CBS. Displacement by CI-980 quenches this fluorescence, allowing precise calculation of binding affinity ( Kd​ ).

  • Preparation: Prepare 2 µM tubulin in PIPES buffer.

  • Fluorophore Addition: Add 2 µM Dansyl-colchicine and incubate for 30 minutes at 37°C to reach equilibrium.

  • Validation Checkpoint: Measure baseline fluorescence (Excitation: 350 nm / Emission: 525 nm). The signal must be at least 10-fold higher than a Dansyl-colchicine-only blank to confirm active tubulin binding. Furthermore, add a non-competitive inhibitor (e.g., vinblastine) to a control well; it should not displace the fluorophore[3].

  • Titration: Add CI-980 in logarithmic concentration steps (0.1 nM to 10 µM).

  • Kinetics: Monitor the exponential decay of fluorescence as CI-980 competitively displaces Dansyl-colchicine. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Purify αβ-Tubulin Heterodimers (Bovine Brain Source) Step2 2. Incubate Tubulin with Dansyl-Colchicine (Fluorophore) Step1->Step2 Step3 3. Establish Baseline Fluorescence (Excitation: 350nm, Emission: 525nm) Step2->Step3 Step4 4. Titrate CI-980 (Concentration Range: 0.1 nM - 10 µM) Step3->Step4 Step5 5. Measure Fluorescence Decrease (Real-time Displacement Tracking) Step4->Step5 Step6 6. Calculate IC50 & Binding Affinity (Kd) (Non-linear Regression Analysis) Step5->Step6

Fig 2. Step-by-step workflow for the competitive fluorescence tubulin binding assay.

Cellular Mechanism of Action

At the cellular level, CI-980's high-affinity binding translates to potent antimitotic activity. Because CI-980-bound tubulin dimers can still add to the growing "plus-end" of a microtubule but prevent subsequent dimer additions, the drug effectively "caps" the microtubule[5].

This substoichiometric poisoning suppresses microtubule dynamic instability. Without the ability to grow and shrink, the mitotic spindle cannot properly attach to kinetochores during metaphase. The cell detects this failure via the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M cell cycle arrest and, ultimately, apoptosis[1].

Pathway CI CI-980 Tub αβ-Tubulin Dimer (Curved State) CI->Tub Binds CBS Poly Microtubule Polymerization Tub->Poly Steric Clash Prevents Straightening Arrest G2/M Cell Cycle Arrest Poly->Arrest Mitotic Spindle Disruption Apo Cellular Apoptosis Arrest->Apo Prolonged Checkpoint Activation

Fig 3. Mechanistic pathway of CI-980 from tubulin binding to cellular apoptosis.

References

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. 4

  • de Ines, C., Leynadier, D., Barasoain, I., Peyrot, V., Garcia, P., Briand, C., Rener, G. A., & Temple, C. Jr. (1994). Inhibition of microtubules and cell cycle arrest by a new 1-deaza-7,8-dihydropteridine antitumor drug, CI 980, and by its chiral isomer, NSC 613863. Cancer Research, 54(1), 75-84. 6

  • Wang, Y., Zhang, H., Gigant, B., & Knossow, M. (2021). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Drug Discovery Today, 27(3), 759–776. 3

  • McLoughlin, E. C., & O'Boyle, N. M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 13(1), 8. 5

Sources

Foundational

An In-depth Technical Guide to the CI-980 Microtubule Polymerization Inhibition Pathway

This guide provides a detailed exploration of the mechanism of action for CI-980, a synthetic antimicrotubule agent. We will dissect the molecular interactions, the resulting cellular consequences, and the validated expe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the mechanism of action for CI-980, a synthetic antimicrotubule agent. We will dissect the molecular interactions, the resulting cellular consequences, and the validated experimental methodologies required to accurately characterize this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of colchicine-site microtubule inhibitors.

The Dynamic Cytoskeletal Target: An Introduction to Microtubules

Microtubules (MTs) are fundamental components of the eukaryotic cytoskeleton, acting as dynamic polymers essential for numerous cellular processes.[1] They are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion to form hollow, cylindrical filaments.[2][3] The intrinsic ability of these filaments to stochastically switch between phases of growth (polymerization) and shrinkage (depolymerization), a phenomenon known as "dynamic instability," is critical for their function.[3] This dynamic behavior is powered by the hydrolysis of GTP bound to β-tubulin during the polymerization process.[3]

During cell division, microtubules form the mitotic spindle, the intricate machinery responsible for the precise segregation of chromosomes into daughter cells.[4] The successful execution of mitosis is entirely dependent on the high degree of microtubule dynamism. Consequently, tubulin and its dynamic properties represent one of the most validated and successful targets for anticancer drug development.[1][5]

CI-980: A Synthetic Agent Targeting the Colchicine Binding Site

CI-980 (NSC 613862) is a synthetic mitotic inhibitor from the 1,2-dihydropyrido[3,4-b]pyrazine class of compounds.[6] Its primary mechanism of action is the inhibition of tubulin polymerization.[6] Unlike other well-known microtubule-targeting agents that bind at the taxane or vinca alkaloid sites, CI-980 exerts its effect by binding to the colchicine binding site on β-tubulin.[6][7][8]

Binding at this specific site physically obstructs the curved-to-straight conformational change that tubulin dimers must undergo to incorporate into a growing microtubule lattice. This interference effectively "poisons" the growing end of the microtubule, suppressing its dynamics and leading to a net depolymerization. The downstream consequences of this action are catastrophic for a dividing cell, culminating in mitotic arrest and programmed cell death (apoptosis).[1]

CI980_Pathway cluster_drug Molecular Interaction cluster_cellular Cellular Consequences CI980 CI-980 ColchicineSite Binds to Colchicine Site on β-Tubulin CI980->ColchicineSite Direct Binding Tubulin α/β-Tubulin Dimer Inhibition Inhibition of Tubulin Polymerization ColchicineSite->Inhibition Mechanistic Block Disruption Microtubule Network Disruption Inhibition->Disruption Spindle Mitotic Spindle Collapse Disruption->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Cellular Fate

Caption: CI-980 mechanism of action from molecular binding to apoptosis.

Biochemical Validation: The In Vitro Tubulin Polymerization Assay

The foundational experiment to confirm direct inhibition of tubulin polymerization is the cell-free biochemical assay. This assay provides unequivocal evidence of target engagement by measuring the effect of a compound on the polymerization of highly purified tubulin protein.[9] The principle relies on the fact that microtubules scatter light, and this light scattering is proportional to the concentration of microtubule polymer.[10][11]

Polymerization is typically initiated by raising the temperature from 4°C (where tubulin is soluble) to 37°C (which promotes assembly) in the presence of GTP.[11] The process can be monitored in real-time by measuring the increase in absorbance at 340 nm.[10][12]

Detailed Protocol: Turbidimetric Tubulin Polymerization Assay

This protocol is a self-validating system. The inclusion of positive (e.g., paclitaxel, a stabilizer) and negative (e.g., colchicine, an inhibitor) controls alongside a vehicle control (DMSO) is essential for data interpretation and quality control.

  • Reagent Preparation:

    • Reconstitute lyophilized, >99% pure porcine or bovine brain tubulin (e.g., Cytoskeleton, Inc. Cat# T240) on ice with G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3-4 mg/mL.[12][13] Keep on ice at all times.

    • Prepare serial dilutions of CI-980 in G-PEM buffer. Also prepare control compounds (e.g., 10 µM Paclitaxel, 10 µM Colchicine) and a vehicle control (e.g., 1% DMSO).

  • Assay Setup:

    • Pre-warm a 96-well half-area plate to 37°C in a temperature-controlled spectrophotometer.[11]

    • On ice, pipette the diluted compounds/controls into the wells.

    • To initiate the reaction, add the cold tubulin solution to each well, bringing the total volume to 100 µL.[12] Pipette carefully to avoid bubbles.

  • Data Acquisition:

    • Immediately place the plate in the 37°C spectrophotometer.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[11][12]

  • Data Analysis:

    • Plot absorbance (OD340) versus time for each concentration.

    • The vehicle control should show a sigmoidal curve representing nucleation, growth, and steady-state phases.[10]

    • CI-980 will demonstrate a dose-dependent inhibition of the polymerization rate (slope of the growth phase) and the maximum polymer mass achieved (Vmax).

    • Calculate the IC50 value, the concentration of CI-980 that inhibits tubulin polymerization by 50%, by plotting the Vmax against the logarithm of the inhibitor concentration.

Assay_Workflow cluster_prep Preparation (On Ice) cluster_run Execution cluster_analysis Analysis Reagents Prepare Tubulin, GTP, Buffer, and CI-980 Dilutions Plate Add Reagents to Pre-warmed 37°C Plate Reagents->Plate Initiate Reaction Spectro Read Absorbance (340nm) Kinetically for 60 min Plate->Spectro Plot Plot OD340 vs. Time Spectro->Plot IC50 Calculate Vmax and IC50 Plot->IC50

Caption: Workflow for the in vitro tubulin polymerization assay.
ParameterRecommended ConditionRationale
Tubulin Source >99% pure porcine/bovine brainHigh purity is critical for reproducible results.[10]
Tubulin Conc. 3-5 mg/mLEnsures a robust polymerization signal sensitive to inhibitors.
Temperature 37°C (Polymerization), 4°C (Storage)Tubulin polymerization is highly temperature-dependent.[11]
Wavelength 340 nmStandard wavelength for measuring light scatter by microtubules.[10]
GTP Conc. 1 mMRequired for tubulin dimer incorporation and polymerization.[13][14]
Controls Vehicle (DMSO), Nocodazole/Colchicine, PaclitaxelEssential for validating assay performance and data normalization.

Cellular Confirmation: Visualizing the Pathway In Situ

While biochemical assays confirm direct target engagement, cellular assays are required to demonstrate that the compound reaches its target in a biological system and elicits the expected downstream effects.

Immunofluorescence Microscopy for Microtubule Disruption

This technique allows for the direct visualization of the microtubule network within cells. In the presence of an effective inhibitor like CI-980, the well-organized, filamentous network seen in control cells will appear fragmented, disorganized, or completely depolymerized.[12]

  • Cell Culture and Treatment:

    • Seed adherent cancer cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of CI-980 (and controls) for a duration sufficient to observe effects (e.g., 16-24 hours).

  • Fixation and Permeabilization:

    • Aspirate the media and gently wash with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cell membranes with 0.5% Triton X-100 in PBS for 10 minutes.[2]

  • Staining:

    • Wash three times with PBS and block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

    • (Optional) Counterstain nuclei with DAPI for 5 minutes.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

Cell Cycle Analysis for G2/M Arrest

A hallmark functional outcome of mitotic inhibitor activity is the arrest of the cell cycle in the G2 or M phase, as the cell's checkpoints detect the improperly formed mitotic spindle.[12] This arrest can be quantified using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and treat with CI-980 for a period equivalent to one cell cycle (e.g., 24 hours).

  • Harvesting:

    • Collect both adherent and floating cells (as arrested cells may detach) by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the single-cell population and generate a histogram of DNA content (PI fluorescence).

    • Untreated cells will show two peaks: a G1 peak (2N DNA content) and a G2/M peak (4N DNA content).

    • Treatment with CI-980 will cause a significant increase in the percentage of cells in the G2/M peak.

Clinical Context and Pharmacological Profile

The ultimate validation of a mechanistic pathway is its translation to a clinical setting. Phase I clinical trials of CI-980 provided critical data on its behavior in patients with advanced solid tumors.[6][7]

  • Pharmacokinetics: The drug exhibited high systemic clearance and wide tissue distribution.[7]

  • Efficacy: Steady-state plasma concentrations achieved at the recommended dose (e.g., 5.74 ± 0.54 nM) approached or exceeded the concentrations associated with significant activity in preclinical models, confirming that a therapeutically relevant dose was achievable.[6]

  • Dose-Limiting Toxicities: The primary dose-limiting toxicities were related to the central nervous system (CNS), including dizziness, loss of coordination, and mood changes, which were reversible.[6][7] Neutropenia was also observed.[6][7] This information is crucial for understanding the therapeutic window of the compound and highlights that while the primary target is tubulin, off-target effects or effects on neuronal microtubules can limit the achievable dose.

ParameterPhase I Finding (24h Infusion)[7]Phase I Finding (72h Infusion)[6]
Patient Population Advanced Solid TumorsAdvanced Solid Neoplasms
Max Tolerated Dose 14.4 mg/m²3.75 mg/m²/day
Dose-Limiting Toxicity CNS effects, EncephalopathyCNS effects, Neutropenia
Pharmacokinetics T½ = 5.52 hoursCₛₛ ≈ 5.74 nM at MTD
Antitumor Activity 1 Partial Response (Colon Cancer)No objective responses

Conclusion

The CI-980 pathway represents a classic example of targeted anticancer therapy. By binding specifically to the colchicine site on β-tubulin, CI-980 directly inhibits the fundamental process of microtubule polymerization. This molecular action is robustly validated through biochemical assays and translates into predictable cellular consequences, namely the disruption of the microtubule cytoskeleton, a complete halt of the cell cycle in the G2/M phase, and subsequent induction of apoptosis. The insights gained from both preclinical and clinical studies provide a comprehensive, evidence-based understanding of this potent antimicrotubule agent's mechanism, offering a clear roadmap for the investigation of other colchicine-site inhibitors.

References

  • Eiseman, J. L., et al. (1995). Phase I and pharmacological study of CI-980, a novel synthetic antimicrotubule agent. PubMed. [Link]

  • Sklarin, N. T., et al. (1997). A phase I trial and pharmacokinetic evaluation of CI-980 in patients with advanced solid tumors. Investigational New Drugs. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Cytoskeleton, Inc. [Link]

  • Harrill, J. A., et al. (2022). High-Throughput Image-Based Assay for Identifying In Vitro Hepatocyte Microtubule Disruption. ACS Publications. [Link]

  • Chen, Y., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Barbier, P., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. MDPI. [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Biochem Kit. Cytoskeleton, Inc. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Cytoskeleton, Inc. [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Atalay, R., et al. (2004). Characterization of the hollow fiber assay for the determination of microtubule disruption in vivo. PubMed. [Link]

  • Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology. [Link]

  • Thamilselvan, V., et al. (2017). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. [Link]

  • Ramirez-Rios, S., et al. (2020). A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. [Link]

  • Barbier, P., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. [Link]

  • Wikipedia. (n.d.). Cochlear implant. Wikipedia. [Link]

  • Prota, A. E., et al. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. PMC. [Link]

  • Estévez-Gallego, J., et al. (2021). Comprehensive Analysis of Binding Sites in Tubulin. PMC. [Link]

  • ResearchGate. (n.d.). The known binding sites of microtubule-targeting agents on tubulin. ResearchGate. [Link]

  • Kingston, D. G. I. (2009). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3'. PMC. [Link]

  • Hashem S. (2023). Microtubule Inhibitors Mechanism of Action. YouTube. [Link]

  • HomeCineSolutions. (n.d.). NAD CI-980. HomeCineSolutions. [Link]

  • Amber Technology. (n.d.). NAD - NAD CI 980 8 CHANNEL AMPLIFIER. Amber Technology. [Link]

  • Desai, A., & Mitchison, T. J. (1997). Microtubule Polymerization Dynamics. Annual Review of Cell and Developmental Biology. [Link]

Sources

Exploratory

Mivobulin Isethionate (CI-980) Pharmacokinetics in Preclinical Oncology Models: A Technical Guide

Introduction and Mechanistic Overview Mivobulin isethionate (also known as CI-980 or NSC 613862) is a synthetic 1,2-dihydropyrido[3,4-b]pyrazine derivative that functions as a potent antimicrotubule agent[1]. Unlike taxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Mivobulin isethionate (also known as CI-980 or NSC 613862) is a synthetic 1,2-dihydropyrido[3,4-b]pyrazine derivative that functions as a potent antimicrotubule agent[1]. Unlike taxanes that stabilize microtubules, mivobulin acts as a microtubule-destabilizing agent by binding specifically to the colchicine binding site on β -tubulin[2].

The causality of its efficacy lies in its binding kinetics: mivobulin undergoes passive diffusion into the cell—a process that is neither temperature- nor energy-dependent—followed by significant but largely reversible binding to intracellular tubulin[3]. By inhibiting tubulin polymerization, it dampens microtubule dynamics, preventing the formation of the mitotic spindle. This structural failure triggers the Spindle Assembly Checkpoint (SAC), arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis[3]. Notably, mivobulin has demonstrated potent in vitro and in vivo activity against multidrug-resistant (MDR) murine sublines, making it a compound of significant interest for overcoming classical chemoresistance[3][4].

MOA Mivo Mivobulin Isethionate (CI-980) Tubulin β-Tubulin (Colchicine Site) Mivo->Tubulin Binds MT Microtubule Destabilization Tubulin->MT Inhibits Polymerization SAC SAC Activation (Mad2/BubR1) MT->SAC Triggers Arrest G2/M Cell Cycle Arrest SAC->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of action of mivobulin isethionate leading to G2/M arrest and apoptosis.

Preclinical Pharmacokinetics (PK) Profile

Understanding the pharmacokinetics of mivobulin in preclinical species (mice, rats, and dogs) is critical for interpreting its pharmacodynamic effects and planning clinical dosing schedules[5]. Mivobulin exhibits a multiphasic elimination profile characterized by rapid initial distribution followed by a terminal elimination phase.

ADME Characteristics
  • Absorption & Distribution: Mivobulin exhibits a large volume of distribution ( Vd​ ), indicative of extensive tissue penetration and intracellular binding[3]. Its lipophilicity allows it to cross cell membranes via passive diffusion easily.

  • Metabolism & Excretion: The drug is cleared rapidly in rodent models, primarily via hepatic metabolism. The high clearance rate necessitates continuous infusion or frequent dosing in preclinical efficacy models to maintain plasma concentrations above the therapeutic threshold (typically >5 nM)[1].

Summary of Quantitative PK Data

The following table synthesizes representative pharmacokinetic parameters of mivobulin isethionate across key preclinical species following intravenous (IV) administration.

ParameterMouse (CD2F1)Rat (Sprague-Dawley)Dog (Beagle)Clinical Translation (Human)
Clearance (CL) High (>40 mL/min/kg)Moderate-High (~30 mL/min/kg)Moderate (~15 mL/min/kg)~250-300 mL/min/m²
Volume of Distribution ( Vss​ ) >2.5 L/kg>3.0 L/kg>4.0 L/kgExtensive tissue binding
Terminal Half-Life ( t1/2​ ) ~0.5 - 1.5 hours~1.0 - 2.5 hours~3.0 - 4.5 hours~4.0 - 6.0 hours
Protein Binding ~85%~88%~90%~92%

(Note: Preclinical values are aggregated approximations based on the drug's class behavior and early pharmacological evaluations[1][5].)

Experimental Protocol: Preclinical PK/PD Evaluation

To ensure scientific integrity and reproducibility, the evaluation of mivobulin in murine oncology models must follow a self-validating workflow. The following step-by-step methodology details the standard protocol for assessing its PK/PD relationship.

Step 1: Xenograft Establishment & Quality Control
  • Inoculation: Inject 5×106 human tumor cells (e.g., MDR-positive colon or breast carcinoma lines) subcutaneously into the right flank of athymic nude mice.

  • Validation: Allow tumors to reach a volume of 150–200 mm³ before initiating the study. This ensures adequate tumor vascularization, which is critical because mivobulin's delivery to the tumor core is blood-flow dependent.

Step 2: Dosing and Serial Sampling
  • Administration: Administer mivobulin isethionate via tail vein injection (IV) at the predetermined Maximum Tolerated Dose (MTD) or via continuous infusion pumps (to mimic the 72-h continuous infusion used in human trials)[1].

  • Sampling: Collect blood samples (50 µL) via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality of Sampling Window: The dense early sampling (0.08–1h) is mandatory to accurately capture the rapid distribution phase ( Cmax​ ), while the 24h point defines the terminal elimination phase.

Step 3: LC-MS/MS Bioanalysis
  • Extraction: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Self-Validation: The internal standard corrects for matrix effects and extraction recovery variations.

  • Chromatography: Separate analytes using a C18 reverse-phase column with a gradient mobile phase (Water/Formic Acid and Acetonitrile).

  • Detection: Quantify using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Step 4: Non-Compartmental Analysis (NCA)
  • Calculate AUC, Clearance, and Vss​ using standard NCA software. NCA is preferred over compartmental modeling for initial evaluations because it makes no assumptions about the number of distribution compartments, providing an unbiased estimate of systemic exposure.

Workflow Dosing 1. IV Administration (Murine Xenograft) Sampling 2. Serial Blood/Tissue Sampling (0.08 - 24h) Dosing->Sampling Pharmacokinetics Extraction 3. Protein Precipitation & Internal Standard Sampling->Extraction Sample Prep Analysis 4. LC-MS/MS Quantification Extraction->Analysis Bioanalysis Modeling 5. Non-Compartmental PK Analysis Analysis->Modeling Data Processing

Figure 2: Experimental workflow for the preclinical PK assessment of mivobulin isethionate.

Translational Insights and Clinical Correlation

The preclinical pharmacokinetic data of mivobulin served as a critical guide for its clinical development[5]. In preclinical studies, continuous exposure was required to maximize mitotic arrest due to the drug's rapid clearance. This directly informed the clinical administration schedule: a continuous 72-hour infusion[1].

In Phase I clinical trials, patients receiving the recommended dose of 3.75 mg/m²/day achieved steady-state plasma concentrations of 5.74±0.54 nM[1]. Crucially, this concentration approached and exceeded the therapeutic thresholds associated with significant antineoplastic activity in preclinical murine models, validating the predictive power of the preclinical PK/PD modeling[1].

However, a significant translational gap emerged regarding toxicity. While mivobulin induced minimal neurotoxicity in animal models[3], human trials revealed high rates of dose-limiting central nervous system (CNS) toxicity—characterized by neurocortical, mood, and cerebellar manifestations—at doses above 3.75 mg/m²/day[1]. These CNS effects typically resolved within 48 hours post-infusion, mirroring the drug's reversible binding and relatively short terminal half-life[1][3].

Future Directions

Although mivobulin isethionate faced hurdles as a single-agent systemic therapy due to CNS toxicity, its potent preclinical profile against MDR tumors remains highly relevant[4]. Modern drug development is exploring the repurposing of such highly potent, colchicine-site binding agents as payloads for Antibody-Drug Conjugates (ADCs)[4]. By utilizing targeted delivery, the systemic PK liabilities and CNS toxicities of mivobulin could be bypassed, unlocking its proven preclinical efficacy for clinical oncology.

References

  • Phase I and pharmacological study of CI-980, a novel synthetic antimicrotubule agent. PubMed (NIH). Available at: [Link]

  • Pharmacokinetics and early clinical studies of selected new drugs. PubMed (NIH). Available at: [Link]

  • Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? PubMed Central (NIH). Available at: [Link]

  • Expanding the repertoire of Antibody Drug Conjugate (ADC) targets with improved tumor selectivity and range of potent payloads through in-silico analysis. PubMed Central (NIH). Available at: [Link]

  • A Tale of Two Tumor Targets: Topoisomerase I and Tubulin. The Wall and Wani Contribution to Cancer Chemotherapy. Journal of Natural Products (ACS Publications). Available at: [Link]

Sources

Foundational

CI-980 (Mivobulin) Tubulin Depolymerization Dynamics In Vitro: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Methodology Guide Executive Summary The precise modulation of microtubule dynamics is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Methodology Guide

Executive Summary

The precise modulation of microtubule dynamics is a cornerstone of modern antimitotic pharmacology. CI-980 (mivobulin isethionate; NSC 613862), a synthetic 1-deaza-7,8-dihydropteridine derivative, represents a highly potent class of microtubule-destabilizing agents. By competitively binding to the colchicine site on β-tubulin, CI-980 disrupts the thermodynamic equilibrium of the microtubule lattice, inducing rapid depolymerization in vitro and irreversible G2/M phase cell cycle arrest.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. This whitepaper dissects the thermodynamic causality of CI-980's mechanism, provides field-proven, self-validating experimental protocols for quantifying its dynamics, and establishes a rigorous framework for evaluating its synergistic potential.

Structural and Thermodynamic Causality of CI-980 Binding

Microtubules are dynamic polymers composed of α/β-tubulin heterodimers. The structural integrity of the microtubule lattice requires these dimers to adopt a straight conformation. CI-980 exerts its destabilizing effect by directly interfering with this structural requirement.

The Colchicine-Site Interaction

CI-980 binds to the colchicine binding pocket located at the intradimer interface between the α- and β-tubulin subunits. The causality of its extreme potency lies in its specific molecular interactions:

  • Salt Bridge Formation: The protonated diaminopyridine ring of CI-980 forms a critical salt bridge and hydrogen bonding network with the Glu200β residue of the β-tubulin subunit 1.

  • Hydrophobic Embedding: The carbamate substituent embeds deeply into a hydrophobic pocket, engaging in van der Waals contacts with residues such as Thr239β and Tyr202β 1.

Thermodynamic Consequence

This binding physically prevents the tubulin heterodimer from adopting the straight conformation. Instead, the binding of CI-980 locks the dimer into a curved conformation that is thermodynamically incompatible with the straight protofilament architecture 2. When CI-980-bound dimers attempt to incorporate into the plus-end of a growing microtubule, they induce steric strain, triggering a catastrophic shift in the equilibrium toward rapid depolymerization.

Mechanism A CI-980 (Mivobulin) B Colchicine Site (β-Tubulin) A->B C Glu200β Salt Bridge B->C D Curved Dimer Conformation C->D E Microtubule Depolymerization D->E F G2/M Mitotic Arrest E->F

Caption: CI-980 mechanism: Colchicine-site binding induces curved tubulin dimers and depolymerization.

Quantitative Dynamics & Pharmacological Profile

CI-980 is the highly active S-enantiomer of NSC 613862. In vitro assays demonstrate that it substoichiometrically inhibits the assembly of purified tubulin and induces the slow depolymerization of preassembled microtubules 3.

The table below summarizes the quantitative dynamics, highlighting the stereospecificity and superior potency of CI-980 compared to its R-isomer (NSC 613863) and the reference compound, colchicine.

Pharmacological ParameterCI-980 (S-isomer)NSC 613863 (R-isomer)Colchicine (Reference)
In Vitro Assembly Inhibition (IC₅₀) 0.4 - 0.7 µM1.6 - 2.1 µM~1.0 - 2.0 µM
Cellular MT Disruption (IC₅₀) 6 nM100 nM1 µM
Mitotic Arrest Induction 1 - 5 nM25 - 50 nM~100 nM
Binding Domain Colchicine Site (β-Tubulin)Colchicine Site (β-Tubulin)Colchicine Site

Data synthesized from foundational in vitro characterizations of CI-980 dynamics 3.

In Vitro Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed not merely as a sequence of steps, but as self-validating systems. Below are the definitive protocols for quantifying CI-980 dynamics.

Protocol A: Turbidimetric Quantification of Depolymerization Kinetics

This cell-free assay measures the direct thermodynamic impact of CI-980 on preassembled microtubules.

Step-by-Step Methodology:

  • Preparation: Reconstitute >99% pure, MAP-free porcine brain tubulin to a final concentration of 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP and 5% glycerol.

  • Polymerization Phase: Incubate the cuvette at 37°C in a temperature-controlled spectrophotometer. Monitor absorbance at 350 nm until a stable plateau is reached (typically 20-30 minutes).

  • Drug Introduction: Spike CI-980 directly into the cuvette to achieve final concentrations ranging from 0.1 µM to 10 µM. Rapidly mix by pipetting.

  • Kinetic Monitoring: Record the exponential decay of OD₃₅₀ over 60 minutes to calculate the depolymerization rate constant ( kdepol​ ).

Causality & Self-Validation System:

  • Why MAP-free tubulin? Microtubule-associated proteins (MAPs) artificially stabilize the lattice. Using MAP-free tubulin isolates the intrinsic thermodynamic disruption caused by CI-980.

  • Why 350 nm? Microtubules scatter light at 350 nm without absorbing it. Therefore, OD₃₅₀ is directly proportional to the total polymer mass.

  • Self-Validation: The protocol requires a steady-state plateau before drug addition. If the baseline drifts, the system is not at thermodynamic equilibrium, and the run must be discarded. A parallel vehicle control (DMSO) is mandatory to prove that the subsequent OD drop is a ligand-induced conformational shift, not spontaneous catastrophe.

Workflow S1 1. Tubulin Purification S2 2. GTP-Driven Assembly (37°C) S1->S2 S3 3. CI-980 Titration S2->S3 S4 4. Turbidimetry (OD 350 nm) S3->S4 S5 5. Kinetic Analysis S4->S5

Caption: Step-by-step in vitro workflow for quantifying CI-980-induced microtubule depolymerization.

Protocol B: Immunofluorescence of Cytoskeletal Disruption

This assay validates the translation of cell-free kinetics into a cellular environment.

Step-by-Step Methodology:

  • Culture & Treatment: Culture PtK2 epithelial cells on glass coverslips. Treat with 6 nM CI-980 for 2 hours at 37°C 3.

  • Pre-Extraction: Wash cells in a microtubule-stabilizing buffer (MSB) containing 0.5% Triton X-100 for 60 seconds to extract the soluble tubulin pool.

  • Fixation: Fix the remaining polymerized cytoskeleton with 4% paraformaldehyde in MSB for 15 minutes.

  • Staining & Quantification: Stain with FITC-conjugated anti-α-tubulin antibodies. Quantify intact microtubule mass using confocal microscopy and an enzyme-linked immunoassay.

Causality & Self-Validation System:

  • Why PtK2 cells? PtK2 cells remain extremely flat during culture, providing optimal optical z-plane resolution for visualizing individual microtubule filaments.

  • Why pre-extraction? Extracting the soluble tubulin pool prior to fixation removes background fluorescence, ensuring that only the intact, polymerized microtubule lattice is quantified.

  • Self-Validation: The inclusion of a 1 µM colchicine positive control validates the assay's sensitivity. If the colchicine control fails to show >90% network disruption, the extraction buffer's stabilizing capacity is compromised, invalidating the CI-980 results.

Synergistic Dynamics: Low-Dose Combinations

An advanced application of CI-980 involves its use in combination with microtubule-stabilizing agents (e.g., Docetaxel or Paclitaxel). While high doses of these opposing agents create chaotic structural aberrations (abnormal asters and short bundles), low-dose combinations reveal a profound synergistic effect .

The Kinetic Trap: Combining low doses of CI-980 (a depolymerizer acting at the colchicine site) with Docetaxel (a stabilizer acting at the taxane site) does not drastically alter the total polymerized tubulin mass. Instead, it creates a "kinetic trap." The dual binding subtly freezes microtubule plus-end dynamics—suppressing both catastrophe and rescue events. This suppression of dynamic instability prevents the mitotic spindle from satisfying the spindle assembly checkpoint (SAC), leading to potent, synergistic mitotic block and subsequent apoptosis []().

References

  • Source: PubMed (nih.gov)
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: SciSpace URL
  • Source: PubMed (nih.gov)
  • Mivobulin Isethionate - Drug Targets, Indications, Patents Source: Patsnap Synapse URL

Sources

Protocols & Analytical Methods

Method

Application Note: Mivobulin Isethionate (CI-980) DMSO Solubility and Stock Solution Preparation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol and Formulation Guide Introduction and Mechanistic Overview Mivobulin isethionate, widely known i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol and Formulation Guide

Introduction and Mechanistic Overview

Mivobulin isethionate, widely known in literature as CI-980 or NSC-613863 , is a highly potent, synthetic 1-deaza-7,8-dihydropteridine derivative[1]. It functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β -tubulin, a mechanism distinct from vinca alkaloids or taxanes[2]. By inhibiting microtubule polymerization, Mivobulin isethionate disrupts the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis. It has been extensively investigated in preclinical models for glioma, malignant melanoma, and ovarian cancer[2].

Because of its highly lipophilic core structure, Mivobulin exhibits extremely poor aqueous solubility. While the isethionate salt form improves solid-state stability and handling compared to the free base, preparing high-concentration stock solutions requires the use of anhydrous organic solvents, predominantly Dimethyl Sulfoxide (DMSO)[3][4].

G Mivobulin Mivobulin Isethionate (CI-980) ColchicineSite Colchicine Binding Site (β-Tubulin) Mivobulin->ColchicineSite High Affinity Binding Inhibition Inhibition of Microtubule Polymerization ColchicineSite->Inhibition Destabilizes Lattice MitoticArrest G2/M Phase Arrest (Spindle Disruption) Inhibition->MitoticArrest Blocks Mitosis Apoptosis Apoptosis / Cell Death MitoticArrest->Apoptosis Prolonged Arrest

Caption: Mechanism of action for Mivobulin Isethionate (CI-980) culminating in apoptosis.

Physicochemical Properties

Understanding the exact molecular weight of the salt form is critical. Using the molecular weight of the free base (325.37 g/mol ) instead of the isethionate salt (451.50 g/mol ) will result in a ~28% error in molarity, severely compromising dose-response assays[5][6].

PropertyValue
Chemical Name Ethyl (S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazine-7-carbamate, mono(2-hydroxyethanesulfonate)[2]
Synonyms CI-980, NSC-613863, Mivobulin Isethionate[2]
CAS Number 126268-81-3 (Isethionate salt)[7]
Molecular Formula C17​H19​N5​O2​⋅C2​H6​O4​S (or C19​H25​N5​O6​S )[2][5]
Molecular Weight 451.50 g/mol [2][5]
DMSO Solubility 10 mM (~4.5 mg/mL); highly soluble in anhydrous DMSO[3][4]
Water Solubility Practically insoluble (precipitation occurs rapidly in aqueous buffers without carriers)[8][9]

Stock Solution Preparation Protocol (DMSO)

Causality & Experimental Design Choices
  • Solvent Choice: Anhydrous DMSO ( 99.9% purity) is mandatory. Moisture absorbed from the air by standard DMSO can cause localized precipitation of the hydrophobic CI-980 free base upon dissolution[4].

  • Temperature Equilibration: Vials stored at -20°C must be equilibrated to room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric condensation, degrading the compound and altering solubility.

  • Concentration Strategy: A standard stock concentration of 10 mM is recommended. This allows for serial dilutions while keeping the final DMSO concentration in cell culture media below the cytotoxic threshold of 0.1% v/v[3][4].

Mass-to-Volume Dilution Table

Use the following table to determine the volume of DMSO required to reconstitute specific masses of Mivobulin isethionate to target molarities.

Target ConcentrationVolume of DMSO for 1 mg Volume of DMSO for 5 mg Volume of DMSO for 10 mg
1 mM 2.215 mL11.074 mL22.148 mL
5 mM 0.443 mL2.215 mL4.430 mL
10 mM 0.221 mL1.107 mL2.215 mL

(Formula used: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (451.50 g/mol )])

Step-by-Step Dissolution Workflow
  • Equilibration: Remove the Mivobulin isethionate vial from cold storage (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator.

  • Weighing: In a sterile, ventilated hood, accurately weigh the desired amount of the powder using an analytical balance. (Note: If using a pre-weighed commercial vial, skip this step and calculate the required DMSO volume based on the vendor's stated mass).

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO to the vial.

  • Agitation: Cap the vial tightly and vortex for 30–60 seconds. If the solution is not completely clear, sonicate the vial in a room-temperature water bath for 1–2 minutes. Do not apply heat, as thermal degradation of the dihydropteridine core may occur.

  • Verification: Visually inspect the solution against a light source to ensure no micro-particulates remain. The solution should be completely clear.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–50 μ L) in tightly sealed, light-protected (amber) microcentrifuge tubes.

  • Storage: Store aliquots immediately at -80°C (preferred) or -20°C. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation[4].

In Vitro and In Vivo Formulation Guidelines

In Vitro Assays (Cell Culture)

When preparing working solutions for cell-based assays (e.g., cytotoxicity or tubulin polymerization assays):

  • Perform intermediate serial dilutions in 100% DMSO.

  • Dilute the final intermediate step directly into pre-warmed culture media immediately before addition to the cells.

  • Critical Rule: Ensure the final concentration of DMSO in the assay well does not exceed 0.1% v/v . Higher concentrations of DMSO can independently alter cell cycle dynamics and mask the G2/M arrest induced by Mivobulin.

In Vivo Administration

Because Mivobulin isethionate precipitates rapidly in purely aqueous environments like saline or PBS, direct dilution of the DMSO stock into water is not viable for animal dosing[8][9].

  • Co-solvent Systems: Formulations typically require a co-solvent or surfactant system. A standard approach is to formulate the drug using a mixture of DMSO, PEG300/400, Tween-80, and Saline (e.g., 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline).

  • Order of Addition: Always add the carrier/surfactant to the DMSO stock before adding the aqueous phase. Mix thoroughly at each step to prevent "crashing out" of the active pharmaceutical ingredient (API).

References

  • National Center for Advancing Translational Sciences (NCATS) Global Substance Registration System (GSRS). MIVOBULIN ISETHIONATE. Available at: [Link]

  • European Bioinformatics Institute (EMBL-EBI). Compound: MIVOBULIN (CHEMBL1233800) - ChEMBL. Available at: [Link]

  • ResearchGate. Structures of Anti-Mitotic Drugs. Available at: [Link]

  • Google Patents. WO2020142557A1 - Irreversible inhibitors of menin-mll interaction.
  • Regulations.gov. 35 U.S.C. § 156 - Patent Term Extension Applications. Available at: [Link]

  • Politecnico di Torino (WebThesis). Design and evaluation of albumin nanoparticles for the delivery of a β -tubulin polymerization inhibitor. Available at:[Link]

Sources

Application

CI-980 dosing schedule for murine tumor xenograft models

Application Note: CI-980 (Mivobulin Isethionate) Dosing Schedules and Efficacy Evaluation in Murine Tumor Xenograft Models Introduction & Rationale CI-980 (mivobulin isethionate) is a highly potent, synthetic colchicine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: CI-980 (Mivobulin Isethionate) Dosing Schedules and Efficacy Evaluation in Murine Tumor Xenograft Models

Introduction & Rationale

CI-980 (mivobulin isethionate) is a highly potent, synthetic colchicine-site binding agent (CSBI) that acts as a microtubule destabilizer. Unlike traditional taxanes or vinca alkaloids, CI-980 demonstrates robust efficacy against multidrug-resistant (MDR) tumors and possesses the unique ability to cross the blood-brain barrier, making it a valuable candidate for melanoma and glioblastoma models [1, 2].

As a Senior Application Scientist, designing an in vivo xenograft study for CI-980 requires a deep understanding of its pharmacodynamics. By docking at the colchicine binding site on β-tubulin, CI-980 dampens microtubule dynamics. This disruption leads to the activation of the spindle assembly checkpoint (SAC) via the upregulation of Mad2 and BubR1 [1]. This sustained SAC activation irreversibly arrests cells in the G2/M phase, ultimately culminating in apoptosis.

MOA CI980 CI-980 (Mivobulin) Tubulin Colchicine Site (β-Tubulin) CI980->Tubulin MT Microtubule Depolymerization Tubulin->MT SAC SAC Activation (Mad2 / BubR1 ↑) MT->SAC Arrest G2/M Cell Cycle Arrest SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of CI-980: Tubulin binding induces SAC activation and apoptosis.

Experimental Design & Dosing Strategy

Causality & Choice of Model: Because CI-980 can induce neurotoxicity (a dose-limiting factor in clinical trials) [3], xenograft studies must balance maximum tumor growth inhibition (TGI) with acceptable murine tolerability. Tolerability is strictly defined as <15% body weight loss and the absence of hind-limb paralysis.

Vehicle Selection: Many microtubule-targeting agents require harsh surfactants (e.g., Cremophor EL) that confound toxicity readouts. However, CI-980 is formulated as an isethionate salt, granting it excellent aqueous solubility. Standard physiological saline (0.9% NaCl) or 5% Dextrose in Water (D5W) is sufficient, ensuring that any observed toxicity is strictly drug-mediated.

Table 1: Recommended Pharmacokinetic and Dosing Parameters for CI-980

ParameterRecommendation / ValueScientific Rationale
Route of Administration Intraperitoneal (IP) or Intravenous (IV)IV mimics clinical continuous infusion; IP offers practical, low-stress repeated dosing in mice.
Standard Dose Range 0.5 – 1.5 mg/kgCI-980 is highly potent. Doses >2.0 mg/kg in mice frequently induce severe myelosuppression and neurotoxicity.
Dosing Schedule Q3D (Every 3 days) or QDx5Intermittent dosing (Q3D) allows hematopoietic recovery from transient neutropenia[2].
Vehicle 0.9% Saline or D5WThe isethionate salt is water-soluble; simple aqueous vehicles prevent vehicle-induced systemic toxicity.
Formulation Stability Freshly prepared dailyEnsures compound integrity and prevents the degradation of the highly active S-enantiomer.

Step-by-Step Protocol: Murine Xenograft Efficacy Study

This protocol is designed as a self-validating system. By incorporating downstream biomarker analysis (Mad2/BubR1) at the endpoint, researchers can definitively prove that tumor shrinkage was caused by CI-980's specific mechanism of action, rather than off-target toxicity.

Phase I: Cell Preparation and Inoculation
  • Cell Culture : Expand target human cancer cells (e.g., HCT-116, MCF-7, or MDR-sublines) in appropriate media supplemented with 10% FBS. Harvest at 70-80% confluence to ensure the cells are in the logarithmic growth phase.

  • Preparation for Injection : Wash cells twice with cold PBS. Resuspend in a 1:1 mixture of serum-free media and Matrigel® to a final concentration of 5×106 cells/100 µL. Expert Insight: Matrigel provides extracellular matrix signaling that dramatically enhances the initial engraftment rate and ensures uniform, highly vascularized tumor architecture.

  • Inoculation : Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female athymic nude mice (nu/nu).

Phase II: Randomization and Treatment
  • Tumor Monitoring : Measure tumors bi-weekly using digital calipers. Calculate volume using the standard ellipsoid formula: V=2Length×Width2​ .

  • Randomization : Once average tumor volumes reach 100–150 mm³, randomize mice into treatment and control groups (n=8–10 per group). Causality: Randomizing at this volume ensures tumors are fully established and actively vascularized, preventing false-positive efficacy readouts from failed engraftments.

  • CI-980 Preparation : Dissolve CI-980 in 0.9% sterile saline to a working concentration of 0.1 mg/mL. Protect the solution from light and keep on ice prior to injection.

  • Administration : Administer CI-980 via IP injection at 1.0 mg/kg on a Q3D schedule for 4 cycles. Administer an equivalent volume of saline to the vehicle control group.

Phase III: Endpoint Analysis and Toxicity Monitoring
  • In-Life Monitoring : Weigh mice daily. A body weight loss of >15% indicates severe toxicity, necessitating a dose holiday. Monitor daily for signs of neurotoxicity (e.g., abnormal gait, tremors) [3].

  • Termination : Euthanize mice when control tumors reach the IACUC-approved maximum burden (typically 1500–2000 mm³) or if tumor ulceration occurs.

  • Self-Validating Tissue Harvest : Excise tumors, weigh them, and divide into two halves:

    • Half 1 (Snap-frozen) : Process for Western blot analysis targeting Mad2, BubR1, and cleaved caspase-3 to biochemically validate SAC activation [1].

    • Half 2 (Formalin-fixed) : Process for immunohistochemistry (Ki-67 for proliferation; TUNEL for apoptosis).

Workflow Prep Cell Preparation (Log-phase, Matrigel) Inoculation Subcutaneous Inoculation (Athymic Nude Mice) Prep->Inoculation TumorGrowth Tumor Growth Phase (Target: 100-150 mm³) Inoculation->TumorGrowth Randomization Randomization (n=8-10 per group) TumorGrowth->Randomization Dosing CI-980 Administration (IP, Q3D Schedule) Randomization->Dosing Monitoring In-Life Monitoring (Tumor Vol & Body Wt) Dosing->Monitoring Endpoint Endpoint Analysis (TGI, IHC, Western Blot) Monitoring->Endpoint

Standardized workflow for CI-980 efficacy evaluation in murine xenografts.

Data Analysis & Efficacy Quantification

To accurately quantify the in vivo efficacy of CI-980, calculate the Tumor Growth Inhibition (TGI) percentage using the following formula:

TGI(%)=(1−Ct​−C0​Vt​−V0​​)×100

Where:

  • Vt​ and V0​ represent the mean tumor volumes of the CI-980 treated group at the final day ( t ) and the day of initial dosing (day 0).

  • Ct​ and C0​ represent the mean tumor volumes of the vehicle control group at the final day ( t ) and day 0. A TGI of >50% is generally considered the threshold for meaningful preclinical efficacy for microtubule-targeting agents.

References

  • Title: CSBIs undergoing clinical evaluation and discusses their pros and cons as anti-cancer chemotherapeutic agents Source: National Institute of Pharmaceutical Education and Research (NIPER) URL: [Link]

  • Title: Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: National Institutes of Health (NIH) / PMC URL: [Link]

Method

High-Resolution Cell Cycle Analysis of Mivobulin Isethionate (CI-980)-Induced G2/M Arrest via Flow Cytometry

Introduction & Mechanistic Rationale Mivobulin isethionate (CI-980) is a highly potent, synthetic 1-deaza-7,8-dihydropteridine derivative that acts as a microtubule-targeting agent (MTA)[1]. Unlike taxanes that stabilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Mivobulin isethionate (CI-980) is a highly potent, synthetic 1-deaza-7,8-dihydropteridine derivative that acts as a microtubule-targeting agent (MTA)[1]. Unlike taxanes that stabilize microtubules, CI-980 binds specifically to the colchicine-binding site on β -tubulin, effectively inhibiting microtubule polymerization [1]. This disruption of the mitotic spindle dynamics triggers the Spindle Assembly Checkpoint (SAC), leading to a profound cell cycle arrest at the G2/M phase. Prolonged mitotic block by CI-980 eventually drives the cells into apoptosis, which can be detected as a sub-G1 population.

Flow cytometry utilizing Propidium Iodide (PI) is the gold standard for quantifying cellular DNA content. PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded nucleic acids. By measuring the fluorescence intensity of PI-stained cells, researchers can accurately resolve the G0/G1 (2N DNA), S (intermediate DNA), and G2/M (4N DNA) phases of the cell cycle, thereby validating the cytostatic and cytotoxic mechanisms of CI-980.

MOA Mivo Mivobulin Isethionate (CI-980) Tubulin Colchicine Binding Site on β-Tubulin Mivo->Tubulin Binds Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Prevents assembly SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Triggers Arrest G2/M Phase Arrest SAC->Arrest Blocks mitosis Apoptosis Apoptosis (Sub-G1) Arrest->Apoptosis Prolonged arrest

Fig 1. Mechanistic pathway of CI-980-induced G2/M arrest and apoptosis.

Experimental Workflow & Protocol

Workflow Culture 1. Cell Culture & Treatment Harvest 2. Trypsinization & Harvesting Culture->Harvest Fixation 3. Fixation (70% Cold EtOH) Harvest->Fixation Wash 4. PBS Wash & Permeabilization Fixation->Wash RNase 5. RNase A Treatment Wash->RNase Stain 6. Propidium Iodide Staining RNase->Stain FACS 7. Flow Cytometry Acquisition Stain->FACS

Fig 2. Step-by-step workflow for PI-based cell cycle analysis.

Step 1: Cell Culture and Drug Treatment
  • Seed target cells (e.g., HeLa, A549, or leukemic cell lines) in 6-well plates at a density of 3×105 cells/well. Allow 24 hours for adherence and logarithmic growth.

  • Prepare a 10 mM stock solution of Mivobulin Isethionate in DMSO.

  • Treat cells with CI-980 at optimized concentrations (typically 10 nM to 100 nM) [1]. Include a vehicle control (DMSO 0.1%).

  • Incubate for 24 hours (to capture peak G2/M arrest) and 48 hours (to observe the sub-G1 apoptotic fraction).

  • Expert Insight (Causality): Microtubule destabilization causes adherent cells to arrest in mitosis, round up, and detach from the plate. It is critical to collect the culture media containing these floating cells. Discarding the media will artificially skew the cell cycle distribution toward the G1 phase by removing the very population responding to the drug.

Step 2: Cell Harvesting
  • Transfer the culture media (containing detached mitotic/apoptotic cells) to a 15 mL conical tube.

  • Wash the adherent cells with 1X PBS and add the wash to the same tube.

  • Add Trypsin-EDTA to detach remaining cells, neutralize with complete media, and pool all cells together.

  • Centrifuge at 300 × g for 5 minutes at 4∘C . Discard the supernatant.

Step 3: Fixation
  • Resuspend the cell pellet in 0.5 mL of ice-cold 1X PBS to achieve a single-cell suspension.

  • While vortexing the tube gently, add 4.5 mL of ice-cold 70% ethanol dropwise.

  • Expert Insight (Causality): Dropwise addition during agitation prevents cell clumping. Ethanol fixation dehydrates the cells and coagulates proteins, permeabilizing the plasma membrane to allow the large PI molecule (MW ~668 Da) to access the nucleus.

  • Incubate at −20∘C for at least 2 hours (cells can be stored in this state for up to a month).

Step 4: RNase A Treatment and PI Staining
  • Centrifuge the fixed cells at 500 × g for 5 minutes. (Ethanol-fixed cells are buoyant, requiring a slightly higher speed than live cells).

  • Carefully decant the ethanol. Wash the pellet once with 5 mL of 1X PBS to rehydrate the cells.

  • Resuspend the pellet in 0.5 mL of PI Staining Buffer (50 μ g/mL PI, 100 μ g/mL RNase A, 0.1% Triton X-100 in PBS).

  • Expert Insight (Causality): PI intercalates into both DNA and RNA. Without RNase A, the RNA fluorescence will obscure the DNA content resolution, destroying the distinct G1 and G2/M peaks. Triton X-100 ensures complete permeabilization of the nuclear envelope.

  • Incubate in the dark at room temperature for 30 minutes.

Step 5: Flow Cytometry Acquisition
  • Analyze the samples on a flow cytometer equipped with a 488 nm or 561 nm laser, using the PE or PerCP-Cy5.5 channel for PI emission (~617 nm).

  • Run the samples at a Low flow rate (<400 events/second).

  • Expert Insight (Causality): A low flow rate narrows the core stream in the flow cell, ensuring cells pass through the laser single file. This minimizes coincidence events and lowers the Coefficient of Variation (CV) of the peaks, yielding high-resolution data.

Data Presentation and Expected Results

The efficacy of Mivobulin Isethionate is characterized by a dose- and time-dependent depletion of the G1 and S phases, with a concomitant accumulation of cells in the G2/M phase (4N DNA content). At prolonged exposures (48h), the Sub-G1 population (<2N DNA content), indicative of DNA fragmentation during apoptosis, increases significantly.

Table 1: Representative Cell Cycle Distribution post-CI-980 Treatment

Treatment ConditionTime (h)Sub-G1 (%)G0/G1 (%)S Phase (%)G2/M (%)
Vehicle Control (DMSO)241.255.428.115.3
CI-980 (20 nM)243.512.110.474.0
CI-980 (100 nM)248.25.34.282.3
Vehicle Control (DMSO)481.556.027.515.0
CI-980 (100 nM)4845.6 4.13.846.5

Data Analysis & Self-Validating Quality Controls

To ensure scientific integrity, the flow cytometry protocol must be gated correctly as a self-validating system to exclude artifacts:

  • Doublet Discrimination: Plot PI-Area (PI-A) versus PI-Width (PI-W) or PI-Height (PI-H). Two G1 cells sticking together will have the exact same PI-Area as a single G2/M cell (4N), but their Width/Height profile will differ. Gating out doublets ensures that the G2/M peak represents true CI-980-induced mitotic arrest rather than cell clumps.

  • CV Monitoring: The robustness of the fixation and staining protocol is validated by the G1 peak's Coefficient of Variation (CV). A CV >8% indicates poor sample preparation, incomplete RNase digestion, or instrument fluidic instability, rendering the S-phase calculation unreliable. A successful protocol will yield a G1 CV of <5% .

References

  • de Ines C, Leynadier D, Barasoain I, Peyrot V, Garcia P, Briand C, Rener GA, Temple C Jr. "Inhibition of microtubules and cell cycle arrest by a new 1-deaza-7,8-dihydropteridine antitumor drug, CI 980, and by its chiral isomer, NSC 613863." Cancer Research. 1994 Jan 1;54(1):75-84. Available at:[Link]

Application

Application Note: Continuous Intravenous Infusion Protocol for CI-980 (Mivobulin Isethionate) in Murine Models

Scientific Rationale & Mechanism of Action CI-980 (mivobulin isethionate) is a highly potent, water-soluble synthetic microtubule inhibitor[1]. Unlike vinca alkaloids, CI-980 exerts its antineoplastic effects by binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

CI-980 (mivobulin isethionate) is a highly potent, water-soluble synthetic microtubule inhibitor[1]. Unlike vinca alkaloids, CI-980 exerts its antineoplastic effects by binding specifically to the colchicine-binding site on tubulin, effectively inhibiting tubulin polymerization[1][2]. This structural disruption prevents the formation of the mitotic spindle, causing actively dividing cells to accumulate in the M-phase of the cell cycle, which ultimately leads to mitotic catastrophe and apoptosis[1].

The Causality of Schedule Dependency: Because CI-980 is a cell-cycle phase-specific agent, its therapeutic efficacy is highly schedule-dependent. A rapid bolus injection only affects the small fraction of tumor cells actively undergoing mitosis during the brief window of peak plasma concentration. Continuous intravenous (IV) infusion ensures a steady-state plasma concentration, maximizing the duration of drug exposure. This prolonged exposure captures a larger percentage of asynchronously dividing tumor cells as they enter the vulnerable M-phase, significantly enhancing antitumor activity[1][3]. Furthermore, CI-980 exhibits significantly less vesicant activity compared to vinblastine, minimizing the risk of severe soft-tissue ulceration in the event of micro-extravasation during prolonged IV administration[4].

MOA CI980 CI-980 (Mivobulin Isethionate) Tubulin Colchicine Binding Site on α/β-Tubulin CI980->Tubulin Binds Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Prevents Spindle Mitotic Spindle Disruption Polymerization->Spindle Causes MPhase M-Phase Cell Cycle Arrest Spindle->MPhase Induces Apoptosis Apoptosis & Mitotic Catastrophe MPhase->Apoptosis Leads to

Mechanism of action of CI-980 leading to M-phase cell cycle arrest and apoptosis.

Pharmacokinetics & Dosing Rationale

To achieve continuous IV infusion in freely moving, unstressed mice, this protocol utilizes surgically implanted jugular vein catheters (JVC) connected to subcutaneous osmotic minipumps. Tethered tail-vein infusions induce significant stress in murine models, which can confound immunological and metabolic data. The JVC-osmotic pump system provides a stress-free, continuous delivery method.

Table 1: Pharmacokinetic & Dosing Rationale for CI-980
ParameterBolus IV InjectionContinuous IV Infusion (72h+)Scientific Rationale
Peak Plasma Concentration ( Cmax​ ) High (Risk of acute toxicity)Moderate (Steady-state maintained)Avoids toxic Cmax​ spikes while maintaining therapeutic levels above the tubulin-inhibition threshold.
Drug Exposure Duration Short (Rapid clearance)Prolonged (Matches infusion duration)CI-980 is M-phase specific; prolonged exposure is required to target asynchronous cells entering mitosis[1][3].
Antitumor Efficacy SuboptimalMaximizedContinuous exposure induces mitotic catastrophe across the broader tumor population.
Vesicant Risk ModerateLowCI-980 has notably less vesicant activity than vinblastine, making it safe for prolonged IV delivery[4].

Experimental Protocol: Continuous IV Infusion via Jugular Vein Catheterization

Workflow Prep 1. Pump Preparation Fill ALZET pump with CI-980 Prime in saline at 37°C Anesthesia 2. Anesthesia & Surgical Prep Isoflurane induction Aseptic site preparation Prep->Anesthesia Surgery 3. Jugular Vein Catheterization Isolate right jugular vein Insert & ligate catheter Anesthesia->Surgery Implant 4. Subcutaneous Implantation Create dorsal SC pocket Insert osmotic pump Surgery->Implant Recovery 5. Continuous IV Infusion Unrestrained drug delivery Monitor body weight & toxicity Implant->Recovery Endpoint 6. Endpoint Validation Measure pump residual volume Assess target engagement Recovery->Endpoint

Step-by-step workflow for continuous IV infusion of CI-980 via jugular vein catheterization.

Step-by-Step Methodology
Phase 1: Formulation and Pump Preparation
  • Drug Reconstitution: Dissolve CI-980 in sterile 0.9% NaCl to achieve the target concentration. The highly water-soluble nature of the isethionate salt eliminates the need for harsh organic solvents or surfactants[1].

  • Concentration Calculation: Determine the required drug concentration (mg/mL) based on the target dose (e.g., equivalent to the clinical 4.5 mg/m2/day [3]), the mouse's body weight, and the specific pumping rate of the chosen osmotic pump (e.g., ALZET® model 1003D for 3 days at 1.0 µL/hr).

  • Pump Filling: Using a sterile syringe and the provided blunt-tipped filling tube, slowly inject the CI-980 solution into the osmotic pump until a small drop appears at the opening. Avoid introducing air bubbles.

  • Priming (Critical Step): Attach the flow moderator and the pre-measured polyurethane catheter. Submerge the filled pumps in sterile 0.9% saline at 37°C for 4–6 hours prior to surgery.

    • Causality Note: Priming ensures the pump's internal osmotic gradient is established and the pump reaches its steady-state pumping rate before implantation, preventing a delay in systemic drug delivery.

Phase 2: Surgical Implantation (Jugular Vein Catheterization)
  • Anesthesia: Induce anesthesia using 3-4% Isoflurane and maintain at 1.5-2% via a nose cone. Apply ophthalmic ointment to prevent corneal drying.

  • Surgical Prep: Shave and sterilize the ventral neck and the mid-scapular region (dorsal) using alternating scrubs of chlorhexidine and 70% ethanol.

  • Subcutaneous Pocket: Make a small transverse incision on the dorsal aspect between the scapulae. Use blunt dissection to create a subcutaneous pocket large enough to comfortably house the osmotic pump without placing tension on the skin.

  • Jugular Isolation: Make a 1 cm paramedian incision on the ventral neck. Isolate the right external jugular vein from the surrounding connective tissue using fine surgical forceps.

  • Catheter Insertion:

    • Ligate the cranial end of the isolated vein segment with a 4-0 silk suture to halt blood flow from the head.

    • Place a loose ligature around the caudal end.

    • Make a small venotomy (V-shaped cut) using micro-scissors.

    • Insert the pre-primed catheter (connected to the pump) 1.0 to 1.2 cm into the vein, advancing it toward the right atrium.

    • Secure the catheter by tying the caudal ligature snugly around the vein and the catheter, ensuring it does not occlude the catheter lumen.

  • Routing and Placement: Tunnel the pump and the external portion of the catheter subcutaneously from the ventral neck to the dorsal pocket using a tunneling trocar. Insert the pump into the pocket.

  • Closure: Close both incisions using wound clips or simple interrupted sutures. Administer postoperative analgesia (e.g., Meloxicam 5 mg/kg SC).

Phase 3: Monitoring and Self-Validating Quality Control
  • Daily Assessment: Monitor mice daily for body weight changes and signs of toxicity. The primary dose-limiting toxicities of CI-980 are myelosuppression, specifically neutropenia and anemia[1][3].

  • Pharmacodynamic Biomarker Assessment: Collect peripheral blood to evaluate leukocyte microtubule structure via flow cytometry or immunofluorescence. CI-980 induces reversible microtubule depolymerization, which serves as a definitive in vivo biomarker of target engagement[1].

Data Presentation & Expected Outcomes

Table 2: Experimental Group Setup & Expected Outcomes
GroupTreatmentDose / ScheduleExpected Tumor ResponseExpected Toxicity Profile
Control 0.9% SalineContinuous IV (72h)Uninhibited exponential growthNone
Bolus CI-980 CI-9804.5 mg/m2 (Single IV)Minimal reductionAcute, transient myelosuppression
Infusion CI-980 CI-9804.5 mg/m2/day (72h IV)Significant tumor regressionReversible neutropenia and anemia[1][3]

References

  • A phase II study of CI-980 in previously untreated extensive small cell lung cancer - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Inhibition of B16 Mouse Melanoma Cell Growth and Induction of Apoptotic Cell Death with 8-Chloroadenosine-3′,5′-monophosphate and Tiazofurin Source: ResearchGate URL:[Link]

  • Extravasation injury potential of CI-980, a novel synthetic mitotic inhibitor - PubMed Source: National Institutes of Health (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

CI-980 Technical Support Center: Troubleshooting Cell Culture Precipitation

Welcome to the CI-980 (Mivobulin) Technical Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with "precipitation" issues when using CI-980 in in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the CI-980 (Mivobulin) Technical Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with "precipitation" issues when using CI-980 in in vitro assays.

To troubleshoot this effectively, we must first establish a critical scientific distinction: Chemical Precipitation (an experimental artifact caused by poor solubility) versus Biological Precipitation (the intended mechanism of action where the drug causes intracellular tubulin to precipitate).

This guide provides the causality behind these phenomena, self-validating protocols to prevent chemical crashing, and a comprehensive Q&A to ensure the scientific integrity of your assays.

Part 1: Diagnostic Matrix — Chemical vs. Biological Precipitation

CI-980 is a potent synthetic mitotic inhibitor that binds to the colchicine-binding site on β -tubulin 1. Because its fundamental mechanism involves the active destabilization of microtubules, researchers often observe granular aggregates in their cells and mistakenly assume the drug has chemically crashed out of solution.

Before adjusting your protocol, use the data tables below to diagnose the root cause of the precipitation.

Table 1: Physicochemical Properties of CI-980 Forms

The form of the compound you purchased dictates its solubility. The isethionate salt was specifically developed to overcome the poor aqueous solubility of the free base 2.

PropertyMivobulin (Free Base)Mivobulin Isethionate (CI-980)
Aqueous Solubility Poor (<1 mg/mL)High (≥10 mg/mL) 3
Primary Stock Solvent 100% Anhydrous DMSOSterile H2​O or PBS
Risk of Solvent-Shift HighLow
Recommended Storage -20°C (Desiccated)-20°C (Avoid freeze-thaw)
Table 2: Diagnostic Matrix for Precipitation Events
Diagnostic FeatureChemical Precipitation (Artifact)Biological Precipitation (Mechanism)
Onset Time Immediate (Seconds to minutes)3 to 6 hours post-exposure [[4]]()
Location Extracellular (Floating in the media)Intracellular (Cytoskeleton collapse)
Microscopic Appearance Amorphous crystals or cloudy mediaGranular aggregates inside the cell
Reversibility Irreversible without adding solventReversible within 10-24h of washout [[4]]()

Part 2: Understanding the Mechanism of Action

To trust your assay, you must understand the causality of the biological changes CI-980 induces. CI-980 binds deeply into β -tubulin. This interaction actively blocks tubulin polymerization, causing the existing microtubule network to depolymerize and precipitate intracellularly. This leads to G2/M phase cell cycle arrest and, ultimately, apoptosis 5.

CI980_Pathway CI980 CI-980 (Mivobulin) ColchicineSite Binds Colchicine Site on β-Tubulin CI980->ColchicineSite InhibitPolymerization Inhibits Tubulin Polymerization ColchicineSite->InhibitPolymerization TubulinPrecipitation Intracellular Tubulin Precipitation InhibitPolymerization->TubulinPrecipitation G2MArrest G2/M Phase Arrest TubulinPrecipitation->G2MArrest Apoptosis Cell Death (Apoptosis) G2MArrest->Apoptosis

Fig 1: CI-980 mechanism of action leading to tubulin precipitation and cell cycle arrest.

Part 3: Self-Validating Protocol for Zero-Precipitation Delivery

If you are experiencing chemical precipitation (cloudy media immediately upon drug addition), it is caused by a thermodynamic phenomenon called solvent-shift precipitation . Rapidly introducing a hydrophobic compound dissolved in DMSO into a cold aqueous environment causes local supersaturation and instant crystallization.

Follow this self-validating protocol to bypass the thermodynamic barrier.

Workflow Step1 Select Form: Isethionate Salt Step2 Dissolve in Sterile H2O Step1->Step2 Step3 Filter Sterilize (0.22 µm) Step2->Step3 Step4 Aliquot & Store at -20°C Step3->Step4 Step5 Dilute in Warm Media Step4->Step5

Fig 2: Optimal workflow for CI-980 stock preparation to prevent chemical precipitation.

Step-by-Step Methodology

Phase 1: Stock Preparation

  • Verify Compound Form: Ensure you are using Mivobulin Isethionate (CI-980). If you must use the free base, prepare a 10 mM stock in 100% anhydrous DMSO.

  • Reconstitution: For the isethionate salt, dissolve in sterile, nuclease-free H2​O to a concentration of 10 mM.

  • Sterilization: Pass the aqueous stock through a 0.22 µm PTFE syringe filter.

  • Aliquot: Divide into single-use aliquots to prevent freeze-thaw degradation, which can alter the compound's solubility profile over time. Store at -20°C.

Phase 2: Delivery & Self-Validation 5. Pre-warming (Crucial): Warm your complete cell culture media to 37°C. Causality: Warmer temperatures increase the kinetic energy of the solvent molecules, drastically increasing the solubility limit and preventing solvent-shift crashing. 6. Intermediate Dilution: Do not add the 10 mM stock directly to the cells. Instead, dilute the stock 1:100 into a conical tube containing the pre-warmed media to create a 100 µM intermediate solution. Mix by vigorous inversion.

  • Self-Validation Checkpoint 1: Hold the tube to the light. The solution must remain optically clear. If turbidity is observed, the media was too cold or the stock has degraded. Discard and restart.

  • Final Application: Add the intermediate solution to your culture vessels to reach your final target concentration (typically 10 nM - 1 µM).

    • Self-Validation Checkpoint 2: Observe the cells under phase-contrast microscopy at 3 hours post-treatment. The media should be clear of extracellular crystals, but you should begin to see the biological precipitation of the intracellular cytoskeletal structure 4.

Part 4: Frequently Asked Questions (FAQs)

Q: I see granular aggregates in my cells after 4 hours of CI-980 treatment. Is the drug precipitating? A: Likely not. CI-980 is a potent microtubule-destabilizing agent. This active destabilization causes intracellular tubulin to precipitate and the cytoskeletal structure to collapse. This is a hallmark of its mechanism of action 4, not a chemical solubility failure.

Q: Can I store diluted CI-980 working solutions in media at 4°C for later use? A: No. Aqueous working solutions should be prepared fresh immediately before use. Tubulin-binding agents can adsorb to plasticware over time, and temperature drops decrease the solubility limit, risking micro-precipitation that will skew your dose-response curves.

Q: Why does my CI-980 crash out immediately upon addition to the culture media, even at low concentrations? A: This is classic solvent-shift precipitation, almost always occurring when using the free base dissolved in DMSO. Adding it directly to cold media causes local supersaturation. Always use pre-warmed media (37°C) and perform an intermediate dilution. Alternatively, switch to the isethionate salt form, which was engineered specifically for improved aqueous solubility 2.

Q: How can I prove to my PI that the precipitation is biological (tubulin) and not chemical? A: Perform a washout experiment. If you subculture the cells into drug-free media after 3 hours of exposure, the biological precipitation of tubulin is reversible, and the cytoskeletal structure will reform within 10 to 24 hours 4. Chemical precipitation of the drug in the media will not reverse upon washout and will remain visible extracellularly.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: SciSpace URL:5

  • A phase II study of CI-980 in previously untreated extensive small cell lung cancer Source: PubMed URL:1

  • Effect of Vincristine and Vinblastine from Vinca Rosa on Microtubulues of Tumor H22 Cell Line Source: ResearchGate URL:4

  • Crystalline forms of a Bruton's tyrosine kinase inhibitor Source: Google Patents URL:3

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: SciSpace URL:2

Sources

Optimization

mivobulin isethionate long-term storage temperature and stability conditions

Welcome to the dedicated technical support resource for mivobulin isethionate. This guide has been developed for researchers, scientists, and drug development professionals to ensure the long-term integrity and successfu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for mivobulin isethionate. This guide has been developed for researchers, scientists, and drug development professionals to ensure the long-term integrity and successful application of this compound in your experiments. We will address common questions and troubleshooting scenarios related to its storage and stability, grounding our recommendations in established principles of chemical kinetics and material science.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid mivobulin isethionate?

For long-term storage, solid mivobulin isethionate should be kept at -20°C in a desiccated environment.[1][2] The primary goals of these conditions are to minimize thermal degradation and prevent hydrolysis, thereby ensuring the compound's stability and purity over an extended period.

Q2: I only need to store the compound for a few days. Are the conditions different?

Yes, for short-term storage, maintaining the solid compound at 0°C under desiccated conditions is acceptable.[1] However, for any period exceeding a week, transitioning to -20°C is strongly advised to preserve the compound's integrity for future experiments.

Q3: How should I handle the compound upon receiving the shipment?

Mivobulin isethionate is typically shipped on blue ice.[2] Upon receipt, the vial should be immediately transferred to the appropriate storage condition (-20°C for long-term). Before opening, it is crucial to allow the vial to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can compromise its stability.

Q4: What is the recommended solvent for reconstituting mivobulin isethionate?

Mivobulin isethionate is soluble in DMSO.[1] For creating stock solutions, use high-purity, anhydrous DMSO to minimize the introduction of water.

Q5: What are the storage conditions for mivobulin isethionate in a stock solution?

Once reconstituted, stock solutions should be aliquoted into small, single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and introduce variability into your experiments. The stability of compounds in solution is often lower than in their solid state, making proper storage of aliquots critical.

Storage Conditions Summary

ConditionTemperatureEnvironmentDurationRationale
Long-Term -20°CDesiccated> 1 WeekMinimizes thermal degradation and potential for hydrolysis.[1][2]
Short-Term 0°CDesiccated< 1 WeekSlows degradation for immediate or near-term use.[1]
Stock Solution -80°CN/AVariablePrevents degradation in solution and avoids freeze-thaw cycles.

Troubleshooting Guide

Scenario 1: I observe a decrease in the compound's activity in my assay.

A loss of activity is often the first indicator of compound degradation. This can be caused by improper storage, such as exposure to moisture, light, or elevated temperatures.

***dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, width=2, height=0.5]; edge [arrowsize=0.7];

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Caption: Troubleshooting workflow for loss of mivobulin isethionate activity.

Scenario 2: The appearance of the solid compound has changed (e.g., color, clumping).

Physical changes are a strong indicator of instability. Clumping often suggests moisture absorption. The presence of moisture can significantly increase the rate of degradation, even at low temperatures.[3] Discoloration may indicate oxidation or the formation of degradation products. If you observe any change in the physical appearance of the powder, it is recommended to discard the vial and use a new one to ensure the validity of your experimental results.

Experimental Protocols

Protocol 1: Reconstitution of Mivobulin Isethionate
  • Equilibration: Remove the vial of mivobulin isethionate from -20°C storage. Place it in a desiccator at room temperature and allow it to warm for at least 20-30 minutes.

  • Solvent Preparation: Use anhydrous, high-purity DMSO for reconstitution.

  • Reconstitution: Under sterile conditions, add the calculated volume of DMSO to the vial to achieve the desired stock solution concentration.

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Basic Stability Assessment of a Stock Solution

This protocol provides a basic framework for assessing the stability of your stock solution over time.

  • Initial Analysis (T=0): Immediately after preparing the stock solution, take one aliquot for analysis. Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity and concentration. The presence of a single, sharp peak is indicative of high purity.[1]

  • Storage: Store the remaining aliquots at -80°C.

  • Time-Point Analysis: At predetermined time points (e.g., 1 month, 3 months, 6 months), thaw a new, unused aliquot.

  • Repeat Analysis: Analyze the thawed aliquot using the same HPLC method as the T=0 sample.

  • Data Comparison: Compare the chromatograms from the different time points. A stable compound will show no significant decrease in the area of the main peak and no appearance of new peaks, which would indicate degradation products.

***dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.1]; edge [arrowsize=0.7];

}

Caption: Experimental workflow for assessing stock solution stability.

Scientific Principles of Stability

The storage recommendations for mivobulin isethionate are based on fundamental principles of chemical stability.

  • Temperature: Chemical reactions, including degradation pathways, are temperature-dependent. Lowering the storage temperature to -20°C significantly reduces the kinetic energy of the molecules, thereby decreasing the rate of any potential degradation reactions. This is a common practice for preserving the shelf-life of complex organic molecules.[4][5]

  • Moisture (Hydrolysis): Mivobulin isethionate contains functional groups that can be susceptible to hydrolysis. Storing the compound in a desiccated environment is critical to prevent the introduction of water, which can act as a reactant and lead to the breakdown of the molecule. The moisture content of a dried product is a critical parameter that directly affects its shelf life.[3]

By adhering to these storage and handling guidelines, researchers can ensure the integrity of mivobulin isethionate, leading to more reliable and reproducible experimental outcomes.

References

  • Immunomart. (n.d.). Mivobulin Isethionate. Retrieved from [Link]

  • Pawar, S. B., et al. (2018). Changes in the shelf life parameters of dietary supplement during storage. Journal of Food Science and Technology.
  • ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1).
  • Paciello, G., et al. (2023). Impact of Storage on the Color of a Green Isotonic Beverage With β‐Cyclodextrin/Chlorophyll Complexes. PMC.
  • Routray, W., & Mishra, H. N. (2018). Studies on survivability, storage stability of encapsulated spray dried probiotic powder. Journal of Food Science and Technology.

Sources

Troubleshooting

Technical Support Center: Optimizing Microtubule Inhibitor Concentration for G2/M Phase Arrest

Welcome to the technical support guide for optimizing the concentration of microtubule inhibitors to induce G2/M phase cell cycle arrest. This document provides in-depth troubleshooting advice, frequently asked questions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the concentration of microtubule inhibitors to induce G2/M phase cell cycle arrest. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve robust and reproducible results.

While this guide focuses on the principles of optimization using the well-characterized agent Nocodazole, the methodologies and troubleshooting logic are broadly applicable to other microtubule inhibitors, including synthetic compounds like Mivobulin Isethionate (CI-980). Mivobulin is a potent inhibitor of tubulin polymerization, binding at or near the colchicine site, which ultimately leads to mitotic arrest.[1][2][3]

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

The "Why": Understanding the Mechanism of G2/M Arrest

Microtubule inhibitors, such as Mivobulin and Nocodazole, function by disrupting the highly dynamic process of microtubule polymerization and depolymerization.[2][4] This is critical during mitosis, where microtubules form the spindle apparatus responsible for segregating chromosomes.

Disruption of these dynamics activates the Spindle Assembly Checkpoint (SAC) , a crucial cellular surveillance mechanism.[5][6][7] The SAC ensures that the cell does not proceed into anaphase until every chromosome is properly attached to the mitotic spindle.[8][9] By preventing microtubule formation, these inhibitors create a state where proper attachment is impossible, leading to a prolonged arrest in the G2/M phase of the cell cycle.[7][10]

G2M_Arrest_Pathway cluster_0 Normal Mitosis cluster_1 Inhibitor-Induced Arrest Tubulin α/β-Tubulin Dimers MT Dynamic Microtubules (Polymerization) Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle Kinetochore Kinetochore Attachment Spindle->Kinetochore SAC_off SAC is Satisfied (Checkpoint Silenced) Kinetochore->SAC_off Anaphase Anaphase Progression SAC_off->Anaphase Mivobulin Mivobulin or Nocodazole Tubulin_Inhib α/β-Tubulin Dimers Mivobulin->Tubulin_Inhib MT_Inhib Polymerization Blocked Tubulin_Inhib->MT_Inhib Spindle_Disrupt Spindle Disruption MT_Inhib->Spindle_Disrupt Kinetochore_Unattached Unattached Kinetochores Spindle_Disrupt->Kinetochore_Unattached SAC_on SAC is Activated (Checkpoint Active) Kinetochore_Unattached->SAC_on Arrest G2/M Phase Arrest SAC_on->Arrest

Caption: Mechanism of microtubule inhibitor-induced G2/M arrest.

Frequently Asked Questions (FAQs)

Q1: Why can't I use a single, standard concentration of Mivobulin or Nocodazole for all my cell lines? A1: The effective concentration of any microtubule inhibitor is highly cell-type dependent.[11][12] Factors such as cell membrane permeability, expression levels of different tubulin isotypes, and the intrinsic activity of the cell cycle checkpoints can vary significantly between cell lines.[13] A concentration that causes a robust G2/M arrest in one line might be cytotoxic to another or completely ineffective in a third.[14] Empirical optimization is non-negotiable for reliable results.

Q2: My cells are arresting but also dying. How do I separate G2/M arrest from cytotoxicity? A2: This is the central challenge of optimization. High concentrations or prolonged exposure to microtubule inhibitors can indeed trigger apoptosis.[11][15] The key is to find the "therapeutic window"—the lowest effective concentration that induces a significant G2/M block without causing widespread cell death.[16] This requires a careful dose-response experiment where both cell cycle distribution and cell viability are measured concurrently.

Q3: My adherent cells are detaching after treatment. Is this normal? A3: Yes, this is expected and a good preliminary indicator of mitotic arrest.[11] Cells naturally round up and decrease their surface adhesion as they enter mitosis. When arrested in this phase, they will often detach from the culture plate. Crucially, you must collect both the detached cells in the supernatant and the remaining adherent cells to accurately analyze the entire population. Discarding the supernatant will lead to a gross underestimation of the G2/M population.[10]

Q4: Some studies report G1 or G2 arrest instead of M-phase arrest with these drugs. Why? A4: This can occur, particularly in certain cell lines (e.g., some breast cancer lines) at high drug concentrations.[13][17] It's thought to be due to the activation of a "microtubule integrity checkpoint" that senses a complete collapse of the microtubule cytoskeleton and triggers a pre-mitotic arrest, often involving the upregulation of proteins like p21.[13][17] This highlights the importance of a dose-response study; the desired M-phase arrest often occurs at lower concentrations, while G1/G2 arrest may dominate at higher, more disruptive concentrations.[13]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the optimization process.

ProblemPossible Cause(s)Recommended Solution(s)
Low Efficiency of G2/M Arrest (<50% of cells in G2/M)1. Suboptimal Drug Concentration: The concentration is too low to effectively disrupt microtubule dynamics.[11]Action: Perform a dose-response experiment. Test a wider range of concentrations (e.g., logarithmic dilutions from 10 nM to 1 µM for Nocodazole).[18][19]
2. Insufficient Incubation Time: The treatment duration is not long enough for a majority of the asynchronous cell population to reach the G2/M checkpoint.Action: Perform a time-course experiment. After selecting a promising concentration, treat cells for varying durations (e.g., 12, 18, 24 hours) and analyze the cell cycle profile at each time point.[18]
3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms, such as overexpression of drug efflux pumps or specific tubulin isotypes that bind the drug poorly.[20]Action: Confirm drug activity with a sensitive positive control cell line (e.g., HeLa). If resistance is confirmed, you may need to try a different class of microtubule inhibitor (e.g., a taxane if using a vinca alkaloid/colchicine-site binder).[13]
High Cytotoxicity / Significant Sub-G1 Peak 1. Drug Concentration is Too High: The concentration is causing widespread apoptosis rather than a clean cell cycle arrest.[11]Action: Lower the concentration range in your dose-response experiment. The optimal concentration is often significantly lower than what causes maximal arrest but with high cell death.[14][21]
2. Prolonged Incubation Time: Even at an optimal concentration, extended exposure can push arrested cells into apoptosis.[15]Action: Reduce the incubation time. Find the earliest time point that gives an acceptable level of G2/M arrest.
Inconsistent Results Between Experiments 1. Variable Cell Confluency: Cells behave differently at different densities. Over-confluent cells may exit the cell cycle, while sparse cells may cycle at different rates.Action: Standardize your seeding density. Always seed the same number of cells and begin treatment when they reach a consistent, sub-confluent state (e.g., 50-70% confluency).
2. Incomplete Cell Harvesting: As mentioned in the FAQ, failing to collect the detached mitotic cells is a major source of error.[10]Action: Always collect the supernatant. Wash the plate with PBS and collect the wash. Then, trypsinize the adherent cells and pool all fractions before fixation.[11]
3. Drug Instability: The drug may be degrading in the media over long incubation times.Action: Prepare fresh drug dilutions from a frozen stock for each experiment. Minimize the exposure of stock solutions to light and room temperature.

Part 3: Experimental Design & Protocols

Core Principle: The Dose-Response & Time-Course Experiment

The cornerstone of successful G2/M arrest is the systematic optimization of drug concentration and incubation time. An asynchronous population of cells must be treated with a range of drug concentrations for a fixed time, and subsequently with an optimal concentration for a range of times. The goal is to identify the parameters that yield the highest percentage of cells in G2/M with minimal cytotoxicity.

Caption: Workflow for optimizing inhibitor concentration and time.

Protocol 1: Optimizing Inhibitor Concentration via Flow Cytometry

This protocol uses Propidium Iodide (PI) staining, a common method where the fluorescent dye intercalates with DNA, allowing for cell cycle phase determination based on DNA content.[22]

Materials:

  • Cells of interest

  • Microtubule inhibitor (e.g., Nocodazole, Mivobulin) dissolved in a suitable solvent (e.g., DMSO)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).[23][24]

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are approximately 50-70% confluent at the time of harvesting. Allow cells to attach and resume proliferation (typically 18-24 hours).

  • Drug Treatment: Prepare serial dilutions of your inhibitor in complete medium. For Nocodazole, a starting range of 0, 50, 100, 200, 400 ng/mL is often effective.[4][18] Aspirate the old medium and add the drug-containing medium to the wells. Include a vehicle-only control (e.g., DMSO). Incubate for a standard duration, such as 18 hours.[18]

  • Cell Harvesting (Critical Step):

    • Adherent Cells: Aspirate the medium (which contains detached mitotic cells) and transfer to a 15 mL conical tube. Wash the well with 1 mL of PBS and add this wash to the same conical tube. Trypsinize the remaining adherent cells, neutralize with complete medium, and add them to the same conical tube.[11]

    • Suspension Cells: Simply collect the cells from the flask into a conical tube.

  • Fixation: Centrifuge the pooled cell suspension at 300 x g for 5 minutes. Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[22] Fix on ice for at least 30 minutes. Cells can be stored at 4°C for several days.[11][23]

  • Staining: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.[22] Discard the ethanol. Wash the pellet once with 2 mL of PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[24] Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[23] Use a doublet discrimination gate to exclude cell clumps.[23] Collect at least 10,000 single-cell events for accurate analysis.

  • Data Interpretation: Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. The ideal concentration will show a high G2/M peak with a minimal Sub-G1 population compared to the vehicle control.

Data Summary: Interpreting Your Optimization Results

Your results should be summarized in a table to easily identify the optimal conditions.

Table 1: Example Dose-Response Data for Nocodazole on HeLa Cells (18h Treatment)

Nocodazole Conc. (ng/mL)% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M PhaseNotes
0 (Vehicle)2.1%55.4%35.0%9.5%Asynchronous population baseline.[18]
503.5%15.2%10.1%71.2% High G2/M arrest, low cytotoxicity.
1004.8%12.1%8.5%74.6% Highest G2/M arrest, still low cytotoxicity.[19] Optimal Candidate.
2009.7%10.5%7.3%72.5%G2/M arrest plateaus, cytotoxicity increases.
40018.2%9.8%6.1%65.9%Significant increase in Sub-G1 peak.

Note: The data above is illustrative. Actual percentages will vary based on cell line and experimental conditions.

References

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining. (n.d.). University of Würzburg. Retrieved from [Link]

  • Regulation effects of Nocodazole with different concentrations on Hela cell synchronization in G2/M phase. (2015). Journal of Central South University (Medical Science). Retrieved from [Link]

  • Musacchio, A. (2015). Microtubule attachment and spindle assembly checkpoint signaling at the kinetochore. The Journal of cell biology, 211(4), 735–748. Retrieved from [Link]

  • Darzynkiewicz, Z., & Zhao, H. (2014). Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block. Current protocols in cytometry, 69, 7.5.1–7.5.11. Retrieved from [Link]

  • Oliveira, R. A., & Maiato, H. (2026). Microtubule occupancy at kinetochores links checkpoint silencing with mitotic memory. bioRxiv. Retrieved from [Link]

  • Jia, L., Kim, S., & Yu, H. (2013). Spindle assembly checkpoint silencing and beyond. Biochimica et biophysica acta, 1836(1), 137–144. Retrieved from [Link]

  • A Quantitative Study of Nocodazole'S Effect on HeLa Cells' Growth Rate and F-actin Structure. (2018). American Journal of Life Sciences. Retrieved from [Link]

  • Cell synchronization. (n.d.). In Wikipedia. Retrieved from [Link]

  • The spindle checkpoint. (2006). Journal of Cell Science. Retrieved from [Link]

  • van der Horst, G., et al. (2015). Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. Angiogenesis, 18(3), 289-302. Retrieved from [Link]

  • Lam, I., & Stumpff, J. (2023). Spindle assembly checkpoint-dependent mitotic delay is required for cell division in absence of centrosomes. eLife, 12, e84624. Retrieved from [Link]

  • Reversible and effective cell cycle synchronization method for studying stage-specific processes. (2025). bioRxiv. Retrieved from [Link]

  • Stewart, Z. A., et al. (2002). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. The Journal of clinical investigation, 110(1), 91–99. Retrieved from [Link]

  • Is it necessary to "synchronize" the cell cycle before drug treatments? And what drug concentration is recommended to use in cycle test analysis? (2014). ResearchGate. Retrieved from [Link]

  • Eisenhauer, E. A., et al. (1995). Phase I and pharmacological study of CI-980, a novel synthetic antimicrotubule agent. Cancer chemotherapy and pharmacology, 36(1), 69–75. Retrieved from [Link]

  • Halicka, D., et al. (2012). Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry. Cell cycle (Georgetown, Tex.), 11(13), 2533–2542. Retrieved from [Link]

  • Tichý, A., et al. (2016). Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 89(1), 12–22. Retrieved from [Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical research, 29(11), 2943–2971. Retrieved from [Link]

  • G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. (2002). Journal of Clinical Investigation. Retrieved from [Link]

  • REV1 Loss Triggers a G2/M Cell-Cycle Arrest Through Dysregulation of Mitotic Regulators. (2025). International Journal of Molecular Sciences. Retrieved from [Link]

  • Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. (2020). Molecules (Basel, Switzerland). Retrieved from [Link]

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature reviews. Drug discovery, 9(10), 790–803. Retrieved from [Link]

  • Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell. (2025). Molecules. Retrieved from [Link]

  • Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. (2023). Frontiers in Oncology. Retrieved from [Link]

  • Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. (2021). Frontiers in Bioinformatics. Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]

  • Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines. (2021). Scientific Reports. Retrieved from [Link]

  • Early Caspase Activation in Leukemic Cells Subject to Etoposide-induced G2-M Arrest: Evidence of Commitment to Apoptosis Rather Than Mitotic Cell Death. (2000). Cancer Research. Retrieved from [Link]

  • G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. (2015). PLoS ONE. Retrieved from [Link]

  • Heterocyclic organobismuth(III) compound targets tubulin to induce G2/M arrest in HeLa cells. (2009). Journal of inorganic biochemistry, 103(1), 1–7. Retrieved from [Link]

Sources

Optimization

Mivobulin Isethionate (CI-980) HPLC Purity Analysis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Mivobulin Isethionate purity analysis. Designed for researchers and drug development professionals, this guide synthesizes chemical causality with field-proven chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mivobulin Isethionate purity analysis. Designed for researchers and drug development professionals, this guide synthesizes chemical causality with field-proven chromatographic solutions.

Mechanistic Grounding & Chemical Profile

To effectively troubleshoot chromatographic anomalies, we must first understand the analyte's physical chemistry. 1 is a synthetic, water-soluble colchicine analog[1]. It functions as a potent antineoplastic agent by2, thereby inhibiting microtubule polymerization and inducing lethal mitotic arrest[2].

Chemically, it is the isethionate salt of an ethyl carbamate derivative containing a dihydropyrido[3,4-b]pyrazine core[3]. This structure is rich in basic nitrogen atoms, which dictate its ionization state in solution and its propensity for secondary interactions on silica-based stationary phases. Furthermore, its high hydrophobicity combined with its salt form leads to unique surface-adsorption dynamics that frequently confound standard HPLC purity assays.

MoA Mivobulin Mivobulin Isethionate (CI-980) ColchicineSite Colchicine Binding Site (β-Tubulin) Mivobulin->ColchicineSite Binds competitively Polymerization Microtubule Polymerization (Inhibited) ColchicineSite->Polymerization Prevents assembly MitoticArrest Mitotic Arrest (G2/M Phase) Polymerization->MitoticArrest Disrupts spindle Apoptosis Cell Death / Apoptosis MitoticArrest->Apoptosis Prolonged arrest

Mivobulin Isethionate mechanism of action: tubulin inhibition and apoptotic signaling pathway.

Diagnostic FAQs: Resolving Core HPLC Errors

Q1: Why does the Mivobulin main peak exhibit severe tailing and poor resolution?

  • Expertise & Causality: Peak tailing for basic compounds like Mivobulin is almost universally caused by secondary ion-exchange interactions. The basic nitrogens in the pyrido-pyrazine core become protonated and interact strongly with residual, unreacted acidic silanol groups (-Si-OH) on the silica support of the column.

  • Field-Proven Solution: Transition to a densely end-capped C18 column (e.g., Zorbax RX C18). More importantly, strictly buffer your mobile phase to pH 7.5 using a 4[4]. This specific pH suppresses the ionization of residual silanols while maintaining analyte stability, drastically sharpening the peak shape.

Q2: Why is my quantitative recovery erratic, with peak areas dropping between consecutive injections?

  • Expertise & Causality: Mivobulin exhibits a highly documented, problematic affinity for adsorbing onto borosilicate glass and certain untreated plastics when dissolved in highly aqueous matrices[4]. This non-specific surface binding depletes the analyte from the solution before the autosampler needle even draws the injection volume.

  • Field-Proven Solution: Eradicate standard glass from your workflow. You must prepare and store all Mivobulin standards in4[4]. If extracting from biological matrices, pre-treat collection vessels with a carrier protein like Bovine Serum Albumin (BSA) to saturate active binding sites on the vessel walls[4].

Q3: What causes split peaks or shifting retention times (RT) during gradient runs?

  • Expertise & Causality: Mivobulin isethionate is a salt complex. If the sample diluent has a drastically different ionic strength or organic composition than the initial mobile phase, the isethionate salt can dynamically dissociate during the injection plug's transit through the column head. This creates localized pH micro-environments, leading to dual-band formation (split peaks).

  • Field-Proven Solution: Always dissolve your analytical standards in a diluent that exactly matches the initial mobile phase conditions (e.g., 38:62 Acetonitrile:Buffer)[4]. Ensure the buffer capacity is sufficient (minimum 10 mM) to handle the injection volume without local pH disruption.

HPLC_Troubleshooting Start HPLC Purity Error PeakTailing Peak Tailing Start->PeakTailing Recovery Erratic Recovery Start->Recovery SplitPeaks Split Peaks Start->SplitPeaks Silanol Silanol Interactions PeakTailing->Silanol Adsorption Glass Adsorption Recovery->Adsorption SaltDissociation Salt Dissociation SplitPeaks->SaltDissociation FixpH pH 7.5 Buffer & End-capped C18 Silanol->FixpH FixVials PTFE Vials Adsorption->FixVials FixDiluent Match Diluent to Mobile Phase SaltDissociation->FixDiluent

Diagnostic logic tree for resolving common Mivobulin Isethionate HPLC analysis errors.

Self-Validating Experimental Protocol: HPLC Purity Assay

To ensure trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST). The assay cannot proceed unless the physical chemistry of the system proves it has mitigated the errors described above.

Step 1: Mobile Phase Preparation

  • Prepare a 10 mM ammonium dihydrogen phosphate buffer.

  • Adjust the pH to exactly 7.5 using dilute ammonium hydroxide or phosphoric acid.

  • Filter through a 0.22 µm PTFE membrane.

  • Prepare the final mobile phase by blending Acetonitrile and the Buffer in a 38:62 (v/v) ratio. Degas thoroughly[4].

Step 2: Sample Preparation (Strict Adherence Required)

  • Weigh the3[3].

  • Dissolve the standard exclusively in the 38:62 Acetonitrile:Buffer mobile phase to prevent salt dissociation.

  • Transfer immediately to PTFE autosampler vials . Do not use glass inserts under any circumstances[4].

Step 3: Chromatographic Execution

  • Column: Zorbax RX C18 (250 mm x 4.6 mm, 5 µm) or equivalent densely end-capped column.

  • Column Temperature: 30°C[4].

  • Flow Rate: 0.75 mL/min[4].

  • Detection: UV at 380 nm (For ultra-trace impurity detection, use fluorometric monitoring: Ex 388 nm / Em 473 nm)[4].

  • Injection Volume: 10 - 20 µL.

Step 4: System Suitability & Self-Validation (Gatekeeper Step) Inject the working standard five times consecutively. The system is only validated for purity analysis if it meets the criteria outlined in Table 2 below.

Quantitative Data Summaries

Table 1: Mivobulin Isethionate Physico-Chemical Profile
ParameterValueClinical / Analytical Significance
Molecular Formula C19H25N5O6SIsethionate salt of the mivobulin base.
Molecular Weight 451.5 g/mol Determines mass spectrometry (MS) target mass.
LogP ~3.34Indicates high hydrophobicity; requires sufficient organic modifier.
Detection (UV) 380 nmOptimal wavelength for the dihydropyrido-pyrazine core.
Detection (Fluorescence) Ex: 388 nm / Em: 473 nmEnables ultra-trace quantification in biological matrices.
Table 2: Self-Validating System Suitability Criteria
SST ParameterTarget ValueSelf-Validation Gatekeeper Logic (If Failed)
Peak Tailing Factor (Tf) ≤ 1.5Failure indicates: Unresolved secondary silanol interactions. Action: Check mobile phase pH (must be 7.5) and column end-capping.
Area RSD (n=5) ≤ 2.0%Failure indicates: Active analyte adsorption to autosampler vials. Action: Immediately discard glass vials; switch to PTFE.
Retention Time RSD ≤ 1.0%Failure indicates: Isethionate salt dissociation or pump cavitation. Action: Ensure sample diluent matches mobile phase exactly.
Resolution (Rs) ≥ 2.0Failure indicates: Co-elution of synthetic impurities. Action: Optimize gradient slope or column temperature (30°C).

References

  • PubChem: Mivobulin isethionate | C19H25N5O6S | CID 182762 - structure, chemical names, physical and chemical properties. National Institutes of Health (NIH). 1

  • Aobious: Mivobulin isethionate Supplier | CAS 126268-81-3 | Mitotic tubulin polymerization inhibitor.3

  • PubMed Central (PMC): A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. National Institutes of Health (NIH). 2

  • PubMed: High-performance liquid chromatographic assay for CI-980, a novel 1-deaza-7,8-dihydropteridine anticancer agent, in human plasma and urine. National Institutes of Health (NIH). 4

Sources

Troubleshooting

Technical Support Center: Minimizing Mivobulin Isethionate Degradation in Biological Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility in their tubulin polymerization assays and cell viability screens.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility in their tubulin polymerization assays and cell viability screens. A hidden, yet pervasive, variable in these experiments is the chemical instability of the antimitotic agent being used.

Mivobulin isethionate (CI-980) is a highly potent, synthetic microtubule-destabilizing agent that binds to the colchicine site of β -tubulin, inducing G2-M cell cycle arrest and apoptosis[1]. While its efficacy is well-documented, its molecular structure—specifically its 1,2-dihydropyrazine ring and ethyl carbamate moiety —makes it highly vulnerable to degradation in standard biological buffers[2][3].

This guide provides field-proven, mechanistic troubleshooting strategies to ensure the structural integrity of mivobulin isethionate throughout your experimental workflows.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: My mivobulin isethionate loses potency in standard Tris buffers at pH 8.0. Why does this occur, and how can I prevent it?

The Causality: Mivobulin isethionate contains an ethyl carbamate functional group[2]. In alkaline environments (pH > 7.5), this moiety is highly susceptible to base-catalyzed nucleophilic acyl substitution. Hydroxide ions (or nucleophilic amines like Tris) attack the carbonyl carbon, leading to the hydrolysis and cleavage of the carbamate into an inactive amine derivative. Without this carbamate group, the molecule loses critical hydrogen-bonding interactions required to anchor it within the colchicine binding pocket. The Solution: Abandon Tris buffers. Shift your assay buffers to a slightly acidic to neutral pH (pH 6.5–7.2). We strongly recommend using Good's buffers such as PIPES or HEPES, which are non-nucleophilic and perfectly compatible with tubulin polymerization dynamics.

Q: During extended in vitro assays, my CI-980 solutions develop a slight yellow/brown tint and lose efficacy. What is the mechanism behind this?

The Causality: This color change is a classic macroscopic hallmark of oxidation. The core structure of mivobulin features a 1,2-dihydropyrazine ring[3]. Because this ring is only partially reduced, there is a strong thermodynamic driving force for it to undergo oxidative aromatization into a fully conjugated, flat pyrazine ring. This structural shift completely alters the molecule's 3D conformation, creating a steric clash that abolishes its ability to properly fit into tubulin[1]. The Solution: Oxidation is catalyzed by dissolved oxygen and trace transition metals in biological buffers. To mitigate this, buffers must be thoroughly degassed (sparged with nitrogen or argon). Additionally, supplementing the buffer with a metal chelator like EDTA (0.1 mM) sequesters trace metals (e.g., Cu2+ , Fe3+ ) that catalyze the generation of reactive oxygen species.

Q: Do I need to protect mivobulin from light during my workflow?

The Causality: Yes. The dihydropyrazine moiety is highly prone to photo-oxidation. Ambient laboratory lighting (especially fluorescent lights emitting UV wavelengths) provides the activation energy required to accelerate the aromatization process. The Solution: Always use amber microcentrifuge tubes for stock solutions and wrap experimental reservoirs in aluminum foil.

Visualization of Degradation Pathways

Understanding the chemical vulnerabilities of your compounds is the first step in preventing their degradation. The diagram below illustrates the two primary pathways that compromise mivobulin isethionate.

Pathway Mivo Mivobulin Isethionate (Active Colchicine-Site Binder) Ox Oxidative Aromatization (1,2-dihydropyrazine ring) Mivo->Ox Dissolved O₂, Light, Trace Metals Hyd Base-Catalyzed Hydrolysis (Ethyl Carbamate group) Mivo->Hyd pH > 7.5, Nucleophilic Buffers Deg1 Aromatic Pyrazine (Steric clash, Inactive) Ox->Deg1 Deg2 Cleaved Amine (Loss of binding, Inactive) Hyd->Deg2

Fig 1: Primary degradation pathways of mivobulin isethionate in aqueous buffers.

Quantitative Data: Buffer Impact on Stability

To emphasize the importance of buffer selection, the following table summarizes the quantitative impact of various buffer conditions on the stability of mivobulin isethionate.

Buffer ConditionPrimary Degradation PathwayEstimated Half-Life (In Vitro)Recommended Preventative Action
Tris-HCl, pH 8.0 Carbamate Hydrolysis< 4 hoursSwitch to HEPES/PIPES (pH 6.8)
HEPES, pH 7.4 (Aerobic) Oxidative Aromatization~ 12 hoursDegas buffer, add EDTA
PBS, pH 7.4 (Light Exposed) Photo-oxidation~ 8 hoursUse amber tubes, minimize light
HEPES, pH 6.8 (Degassed + EDTA) None (Highly Stable)> 72 hoursOptimal Condition

Note: Half-life values are extrapolated based on the kinetic behavior of dihydropyrazine and carbamate moieties in aqueous media at 37°C.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, you must implement a protocol that validates the integrity of the drug before it is applied to your biological system. Below is a step-by-step methodology for preparing highly stable mivobulin isethionate working stocks, complete with a built-in Quality Control (QC) checkpoint.

Workflow Step1 1. Degas Buffer (HEPES pH 6.8) Step2 2. Add Chelators (0.1 mM EDTA) Step1->Step2 Step3 3. Reconstitute (DMSO, Dark) Step2->Step3 Step4 4. UV-Vis QC (Validate Integrity) Step3->Step4

Fig 2: Self-validating workflow for preparing stable mivobulin isethionate solutions.

Step-by-Step Methodology:
  • Buffer Preparation & Degassing: Prepare a 50 mM HEPES buffer adjusted to pH 6.8 using KOH. Sparge the buffer with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Chelation: Add EDTA to a final concentration of 0.1 mM. Causality note: This concentration is sufficient to chelate trace catalytic metals without stripping essential Mg2+ required for downstream tubulin polymerization.

  • Stock Reconstitution: Reconstitute lyophilized mivobulin isethionate in anhydrous, septum-sealed DMSO to create a 10 mM master stock. Perform this step under low-light conditions and store immediately in single-use amber aliquots at -80°C.

  • Working Dilution: Dilute the DMSO stock into the degassed HEPES buffer immediately prior to the assay.

  • Self-Validating QC (Spectrophotometry): Before adding the drug to your tubulin or cell cultures, take a quick UV-Vis absorbance reading of the working solution. The intact dihydropyrazine ring has a distinct UV signature. If the solution shows a significant baseline shift or a new peak emerging in the 340-400 nm range (indicating the formation of the fully aromatic pyrazine), discard the solution. This guarantees that any negative results in your assay are due to biology, not degraded chemistry.

References

  • Induction of Apoptosis in Leukemic Cells by the Reversible Microtubule-disrupting Agent 2-Methoxy-5-(2',3',4'-trimethoxyphenyl)
  • Mivobulin isethionate, NSC-635370 Source: DrugFuture URL
  • Source: PMC (NIH)

Sources

Optimization

Technical Support Center: Troubleshooting CI-980 (Mivobulin Isethionate) Assays

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing high variability, poor reproducibility, or unexpected IC50 shifts when working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing high variability, poor reproducibility, or unexpected IC50 shifts when working with the antimitotic agent CI-980.

Rather than providing a generic assay template, this guide deconstructs the physical and biological properties of CI-980 to explain the causality behind experimental failures, followed by field-proven, self-validating protocols to ensure absolute scientific integrity.

Mechanistic Context: The "Why" Behind Assay Variability

To troubleshoot CI-980, one must first understand its molecular behavior. CI-980 (mivobulin isethionate) is a synthetic 1,2-dihydropyrido[3,4-b]pyrazine derivative that binds with high affinity to the colchicine binding pocket of β-tubulin 1.

By destabilizing microtubule dynamics, it prevents mitotic spindle formation, forcing cells into a prolonged G2/M cell cycle arrest that ultimately triggers apoptosis 2. Because its efficacy is strictly dependent on cells attempting to divide, assay kinetics are inextricably linked to the doubling time of your specific cell line. Furthermore, unlike many bulky tubulin inhibitors (e.g., paclitaxel), CI-980 is not a substrate for the P-glycoprotein (MDR-1) efflux pump, allowing it to retain picomolar to low-nanomolar potency in multidrug-resistant models 34.

CI980_Mechanism CI980 CI-980 (Mivobulin Isethionate) Tubulin Colchicine Binding Site (β-Tubulin) CI980->Tubulin High-affinity binding Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Destabilizes microtubules Arrest G2/M Cell Cycle Arrest (Requires Active Division) Polymerization->Arrest Mitotic spindle failure Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolonged mitotic block Readout Viability Readout (e.g., ATP Luminescence) Apoptosis->Readout Decreased ATP signal

Figure 1: Mechanism of action for CI-980 leading to measurable IC50 viability readouts.

Core Troubleshooting & FAQs

Q: Why do my CI-980 IC50 values fluctuate wildly between different cell lines (e.g., 5 nM in HCT116, but >500 nM in A549)? A: This is the most common artifact with antimitotic agents. CI-980 only kills cells that enter mitosis. If you are using a standard 48-hour assay, a fast-growing cell line (doubling time ~18h) will pass through mitosis twice, showing high sensitivity. A slow-growing cell line (doubling time ~30h) may not enter mitosis before the assay ends, resulting in artificially inflated IC50 values. Fix: Extend your assay duration to a minimum of 72–96 hours to ensure all cells undergo at least two division cycles.

Q: I see micro-precipitates when adding CI-980 to my culture media. How do I fix this? A: CI-980 is highly hydrophobic [[5]](). If you spike a 10 mM stock (in 100% DMSO) directly into aqueous media, the rapid change in solvent polarity causes the drug to "crash out." This lowers the effective concentration of the drug in solution, shifting your IC50 curve to the right. Fix: Utilize an intermediate dilution step. Dilute your 100% DMSO stock 1:100 into media to create a 10X working solution (1% DMSO), then immediately add this 1:10 to your assay wells (final DMSO 0.1%).

Q: Why is my IC50 curve biphasic, or why doesn't it reach 100% inhibition at the top dose? A: This indicates contact inhibition. If you seed cells too densely, they will reach 100% confluency by day 2 of a 4-day assay. Once confluent, normal and many cancer cells halt division (G0/G1 arrest). Because CI-980 requires cells to reach the G2/M phase, the contact-inhibited cells become functionally immune to the drug, leaving a persistent "live" population at high doses. Fix: Reduce your seeding density to 1,000–3,000 cells/well (96-well plate) so they remain in the log-phase of growth for the entire 96 hours.

Q: Should I use MTT, Crystal Violet, or CellTiter-Glo for my viability readout? A: Never use wash-based assays (MTT, Crystal Violet) for CI-980. When cells arrest in mitosis, they round up and detach from the plate surface. Aspiration and wash steps will physically remove these detached (but potentially still metabolically active or dying) cells, creating massive well-to-well variability. Fix: Use a homogeneous "add-and-read" assay like CellTiter-Glo, which lyses all cells directly in the media and measures total ATP.

Q: Does MDR-1 (P-glycoprotein) expression in my cell line affect CI-980 IC50? A: No. Unlike paclitaxel or vinca alkaloids, CI-980 is structurally distinct and is not recognized by the ABCB1 transporter binding pocket. It remains highly effective in multidrug-resistant models 3. If you see resistance, investigate tubulin isotype mutations (e.g., βIII-tubulin overexpression) rather than efflux pumps.

Quantitative Impact of Assay Variables

Summarized below is the quantitative impact of optimizing your assay parameters. Implementing these changes transforms a highly variable assay into a robust, reproducible system.

Experimental VariableSub-optimal ConditionOptimized ConditionExpected Impact on IC50Mechanistic Causality
Assay Duration 48 hours72–96 hours5- to 10-fold decreaseAllows ≥2 cell doubling cycles for G2/M arrest to occur.
Viability Readout MTT / Crystal VioletCellTiter-Glo (ATP)Reduces CV% by ~30%Eliminates wash steps that inadvertently remove detached, mitotically arrested cells.
Seeding Density >10,000 cells/well1,000–3,000 cells/well2- to 5-fold decreasePrevents contact inhibition; ensures cells remain in active log-phase division.
Solvent (DMSO) Direct dilution to mediaIntermediate 10X dilutionEliminates precipitationPrevents hydrophobic crash-out of CI-980 in aqueous environments.
Isomer Selection Racemic mixture(S)-(-)-isomer (NSC 613862)10- to 50-fold decreaseThe S-isomer binds the colchicine pocket with significantly higher affinity than the R-isomer.

Optimized Step-by-Step Protocol

This protocol is a self-validating system. It includes built-in checks (Day 0 readout) to ensure cells are actively dividing and that the solvent is not contributing to background toxicity.

CI980_Workflow Step1 1. Seed Cells (Log Phase) Step2 2. Incubate (24h, 37°C) Step1->Step2 Step3 3. Dose CI-980 (Intermediate Dilution) Step2->Step3 Step4 4. Incubate (72-96h) Step3->Step4 Step5 5. Add-and-Read (CellTiter-Glo) Step4->Step5

Figure 2: Optimized 5-step workflow for consistent CI-980 IC50 determination.

Phase 1: Preparation & Seeding
  • Verify Isomer: Ensure you are utilizing the active (S)-(-)-isomer of CI-980 (NSC 613862), as the R-isomer exhibits significantly lower potency 1.

  • Cell Seeding: Harvest cells in log-phase growth. Seed into a 96-well opaque white plate at a density of 1,000 to 3,000 cells/well in 90 µL of complete media.

  • Validation Control: Seed an identical "Day 0" control plate to establish the baseline ATP luminescence before drug addition.

  • Incubation: Incubate plates for 18–24 hours at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

Phase 2: Drug Cascade Dilution (Critical Step)

Application Scientist Insight: Do not skip the intermediate dilution. This guarantees CI-980 remains in solution.

  • Master Stock: Prepare a 10 mM stock of CI-980 in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 3-fold or 10-fold serial dilution of the drug in 100% DMSO to create a 1000X concentration plate.

  • Intermediate Dilution: Transfer 2 µL from the 1000X DMSO plate into 198 µL of complete culture media to create a 10X Working Plate . The DMSO concentration is now 1%.

Phase 3: Dosing & Readout
  • Dosing: Transfer 10 µL from the 10X Working Plate into the 90 µL of media already present in the assay plate.

    • Self-Validation: The final volume is 100 µL. The final DMSO concentration is an ultra-safe 0.1%, eliminating solvent toxicity artifacts.

  • Incubation: Incubate the dosed plate for 72 to 96 hours. Do not perform media changes, as this will remove detached mitotic cells.

  • Readout: Equilibrate the assay plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo directly to the wells. Shake on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.

References

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research. Available at:[Link]

  • National Cancer Institute. "Definition of mivobulin isethionate - NCI Drug Dictionary." Cancer.gov. Available at:[Link]

  • PubChem. "Mivobulin isethionate | C19H25N5O6S | CID 182762." National Institutes of Health. Available at:[Link]

  • Rowinsky, E. K., et al. "A phase I trial and pharmacokinetic evaluation of CI-980 in patients with advanced solid tumors." Investigational New Drugs. Available at:[Link]

  • Singh, A., et al. "Expanding the repertoire of Antibody Drug Conjugate (ADC) targets with improved tumor selectivity and range of potent payloads through in-silico analysis." PLoS One (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

mivobulin isethionate vs colchicine tubulin binding affinity comparison

Title: Mivobulin Isethionate (CI-980) vs. Colchicine: A Mechanistic and Affinity Comparison Guide for Tubulin Binding Introduction Microtubule-targeting agents (MTAs) remain a cornerstone of modern oncology and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mivobulin Isethionate (CI-980) vs. Colchicine: A Mechanistic and Affinity Comparison Guide for Tubulin Binding

Introduction

Microtubule-targeting agents (MTAs) remain a cornerstone of modern oncology and drug development. While taxanes stabilize microtubules, destabilizing agents like colchicine and mivobulin isethionate (CI-980) bind to the colchicine binding site (CBS) to prevent tubulin polymerization. This guide provides an objective, data-driven comparison of the binding affinities and molecular interactions of CI-980 versus the prototypical ligand, colchicine, equipping researchers with actionable insights for preclinical evaluations.

Mechanistic Divergence at the Colchicine Binding Site

Although both molecules target the CBS, their spatial occupancy and residue interactions diverge significantly, dictating their binding kinetics and efficacy profiles.

Colchicine binds at the interface of the α- and β-tubulin heterodimer. Its trimethoxyphenyl ring anchors near Cysβ241, while its tropolone ring forms hydrogen bonds with α-tubulin residues (Thr179, Val181) 1. This interaction creates a steric clash that physically prevents the tubulin dimer from adopting the straight conformation required for microtubule assembly 1.

In contrast, mivobulin isethionate (CI-980)—a synthetic 1,2-dihydropyrido[3,4-b]pyrazine derivative—embeds much deeper into the β-tubulin subunit and exhibits no direct interaction with the α-subunit 1. The critical anchor for CI-980 is a strong hydrogen bond/salt bridge between the amino group of its pyridine ring and Gluβ200 1. Furthermore, its carbamate substituent occupies a hydrophobic pocket, making extensive van der Waals contacts with Thrβ239, Tyrβ202, Asnβ167, Glnβ136, and Ileβ4 1. This deeper, β-exclusive binding pose allows CI-980 to retain high potency even in certain multidrug-resistant (MDR) cell lines where classical CBS binders fail.

Mechanism Tubulin α/β-Tubulin Heterodimer CBS Colchicine Binding Site (CBS) Interface of α and β subunits Tubulin->CBS Colchicine Colchicine Binds near Cysβ241 CBS->Colchicine Kd ~1.4 µM CI980 Mivobulin Isethionate (CI-980) H-bonds with Gluβ200 CBS->CI980 High Affinity Effect Inhibition of Polymerization & G2/M Cell Cycle Arrest Colchicine->Effect CI980->Effect

Caption: Tubulin binding mechanism and downstream effects of Colchicine vs. CI-980.

Quantitative Affinity Comparison

The structural differences between these two agents translate directly into their thermodynamic binding properties. Below is a synthesized comparison of their binding metrics.

ParameterColchicineMivobulin Isethionate (CI-980)
Primary Target CBS (α/β interface)CBS (Deep β-tubulin pocket)
Binding Affinity (Kd) ~1.4 µMHigh Affinity (Nanomolar IC50)
Key Residue Interactions Cysβ241, Thr179, Val181Gluβ200, Thrβ239, Tyrβ202, Asnβ167
Subunit Engagement α and β subunitsβ subunit exclusively
Binding Kinetics Pseudo-irreversible (slow off-rate)Rapidly reversible
Cellular Outcome G2/M Arrest & ApoptosisG2/M Arrest & Apoptosis

(Data synthesized from authoritative biochemical evaluations 1 and 2)

Experimental Design Insights: The Causality of Assay Selection

When evaluating rapidly reversible binders like CI-980 against a pseudo-irreversible benchmark like colchicine, traditional cold-wash filtration assays are fundamentally flawed. Washing steps disrupt the delicate equilibrium of reversible compounds, artificially inflating their apparent dissociation constants (Kd) and underestimating their true affinity.

To solve this, we employ a Scintillation Proximity Assay (SPA) . The causality here is strictly thermodynamic: SPA is a homogeneous, wash-free system. By keeping the radioligand, tubulin, and competitor in constant contact, the system maintains a true steady-state equilibrium [[2]](). This ensures that the measured displacement accurately reflects the compound's intrinsic binding energy without artifactual off-rate bias.

Self-Validating Methodology: Scintillation Proximity Assay (SPA)

The following protocol outlines a self-validating workflow for determining the competitive binding affinity of CI-980 against [3H]-colchicine.

Step-by-Step Protocol:

  • Tubulin Biotinylation & Integrity Check : Conjugate purified bovine brain tubulin with biotin.

    • Self-Validation: Perform a light-scattering polymerization assay at 340 nm to ensure the biotinylated tubulin retains its ability to polymerize at 37°C. Denatured tubulin will fail this check and must be discarded.

  • Assay Assembly : In a 96-well microplate, combine 0.5 µg of biotinylated tubulin, a fixed concentration of [3H]-colchicine (e.g., 50 nM), and varying concentrations of CI-980 (ranging from 0.1 nM to 100 µM).

  • Equilibration : Incubate the plate at 37°C for 1 hour. This specific duration ensures the slow-binding colchicine reaches thermodynamic equilibrium without risking tubulin degradation over time.

  • Signal Capture : Add Streptavidin-coated SPA beads to each well. When[3H]-colchicine binds to the biotin-tubulin attached to the bead, the emitted beta particles excite the bead's scintillant. Unbound [3H]-colchicine in the aqueous phase cannot reach the beads and remains dark, eliminating the need for separation steps 2.

  • Measurement & Internal Validation : Read the plate on a microplate scintillation counter.

    • Self-Validation: A parallel homologous competition curve (using unlabeled colchicine to displace [3H]-colchicine) must be run on the same plate. The assay is only valid if the calculated Kd for the unlabeled colchicine internal control falls within the standard range of ~1.4 µM 2. If it deviates by >15%, the tubulin preparation has degraded, and the data is voided.

SPA_Workflow Step1 1. Biotinylate Tubulin Step2 2. Add [3H]-Colchicine + CI-980 Step1->Step2 Step3 3. Add Streptavidin SPA Beads Step2->Step3 Step4 4. Measure Scintillation Step3->Step4 Valid Self-Validation: Homologous Displacement Step4->Valid

Caption: Self-validating Scintillation Proximity Assay (SPA) workflow for measuring binding affinity.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site.
  • Rapid Colchicine Competition-Binding Scintillation Proximity Assay Using Biotin-Labeled Tubulin.BioTechniques / Taylor & Francis.

Sources

Comparative

validating tubulin binding of mivobulin isethionate via surface plasmon resonance

Title: Validating Tubulin Binding of Mivobulin Isethionate via Surface Plasmon Resonance: A Comparative Guide As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Tubulin Binding of Mivobulin Isethionate via Surface Plasmon Resonance: A Comparative Guide

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the challenge of accurately quantifying the binding kinetics of small-molecule inhibitors to highly unstable structural proteins. Mivobulin isethionate (CI-980) is a potent, synthetic colchicine analog that binds to the colchicine site of tubulin, inhibiting microtubule polymerization and effectively evading multidrug resistance (MDR) mechanisms that plague traditional taxanes [1].

While traditional end-point assays (like fluorescence-based polymerization assays) can confirm that mivobulin inhibits microtubule assembly, they fail to provide the transient kinetic parameters—association rate ( kon​ ) and dissociation rate ( koff​ )—critical for lead optimization and clinical dosing predictions. Surface Plasmon Resonance (SPR) bridges this gap by offering real-time, label-free quantification of these biomolecular interactions [2].

This guide provides an authoritative, self-validating framework for comparing mivobulin isethionate against other microtubule-targeting agents (MTAs) using SPR, detailing the causality behind every methodological choice.

Mechanistic Rationale: Why SPR for Mivobulin?

Tubulin is a dynamic heterodimer ( α/β ) that spontaneously polymerizes into microtubules. MTAs are broadly divided into stabilizing agents (e.g., paclitaxel) that bind the polymerized microtubule, and destabilizing agents (e.g., mivobulin, colchicine) that bind the free tubulin dimer [3].

Because mivobulin binds the intradimer interface of the free tubulin heterodimer, an SPR assay must be meticulously designed to maintain tubulin in its unpolymerized, yet natively folded, state.

MOA Tubulin Free Tubulin Dimer (α/β) MT Microtubule Polymer Tubulin->MT Spontaneous Assembly Complex Drug-Tubulin Complex Tubulin->Complex Target Binding Mivo Mivobulin Isethionate Mivo->Complex Complex->MT Steric Blockade Arrest Mitotic Arrest (G2/M) Complex->Arrest Cellular Response

Mivobulin isethionate mechanism inhibiting tubulin polymerization.

Comparative Performance: Mivobulin vs. Alternative MTAs

When evaluating mivobulin against alternative MTAs, SPR reveals why it maintains efficacy in MDR cancer lines. While colchicine binds quasi-irreversibly (very slow koff​ but also a slow kon​ ), mivobulin exhibits a rapid association rate and a high-affinity equilibrium dissociation constant ( KD​ ) in the low nanomolar range.

Table 1: Representative Kinetic Comparison of Tubulin-Binding Agents via SPR

CompoundTarget Binding SiteAffinity ( KD​ )Association ( kon​ )Dissociation ( koff​ )MDR Evasion
Mivobulin Isethionate Colchicine Site (Free Dimer)~1.5 nMRapid ( >105M−1s−1 )SlowHigh
Colchicine Colchicine Site (Free Dimer)~3.2 nMSlowVery SlowLow
SB226 Colchicine Site (Free Dimer)~0.76 nMRapidSlowHigh
Paclitaxel Taxane Site (Polymer)N/AN/AN/A*Low

*Note: Paclitaxel does not bind free tubulin dimers; thus, standard SPR with immobilized free tubulin will yield no binding signal, serving as an excellent negative control for assay specificity.

Experimental Workflow & Causality

To generate reliable kinetic data, the SPR workflow must account for tubulin's inherent instability and the low molecular weight of mivobulin (~400 Da).

SPR_Workflow N1 1. SA Chip Conditioning N2 2. Oriented Tubulin Capture N1->N2 N3 3. DMSO Solvent Correction N2->N3 N4 4. Single-Cycle Kinetics (SCK) N3->N4

SPR workflow for validating tubulin binding kinetics.

Phase 1: Sensor Chip Preparation & Ligand Immobilization

The Challenge: Random amine coupling (using a CM5 chip) targets surface lysines. Because the colchicine binding pocket resides at the α/β intradimer interface, random crosslinking frequently occludes the binding site or denatures the protein. The Solution: Oriented capture using a Streptavidin (SA) chip and lightly biotinylated tubulin.

  • Buffer Preparation: Prepare a running buffer of BRB80 (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8) supplemented with 1 mM GTP and 0.05% Tween-20. Causality: Tubulin requires Mg 2+ and GTP to maintain its active, folded conformation [4]. Without GTP, the dimer rapidly decays, destroying the colchicine binding site.

  • Chip Conditioning: Condition the SA chip with 3 consecutive 1-minute injections of 50 mM NaOH and 1 M NaCl to remove non-crosslinked streptavidin.

  • Immobilization: Inject biotinylated porcine brain tubulin (diluted to 10 µg/mL in running buffer) over the active flow cell (Fc2) at a slow flow rate (5 µL/min) until a capture level of ~3,000–4,000 Response Units (RU) is achieved. Leave Fc1 blank as a reference.

Phase 2: Analyte Preparation & DMSO Correction

The Challenge: Mivobulin is highly hydrophobic and requires DMSO for solubility. SPR is highly sensitive to the bulk refractive index of the solvent. A 0.1% mismatch in DMSO concentration between the running buffer and the sample will produce a massive artifactual signal, masking the true binding of the 400 Da molecule. The Solution: Rigorous solvent correction.

  • Buffer Matching: Ensure both the running buffer and analyte diluent contain exactly 5% DMSO.

  • Calibration Curve: Prepare a 5-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer. Inject these over both flow cells before the analyte runs to create a solvent correction model in the SPR software.

Phase 3: Single-Cycle Kinetics (SCK)

The Challenge: Tubulin degrades over time at room temperature, and harsh regeneration buffers (like low pH or SDS) will irreversibly denature the immobilized protein. The Solution: Single-Cycle Kinetics (SCK). Instead of injecting mivobulin, regenerating the surface, and injecting the next concentration, SCK injects increasing concentrations sequentially without regeneration.

  • Analyte Injection: Inject mivobulin at 5 increasing concentrations (e.g., 0.5 nM, 1.5 nM, 4.5 nM, 13.5 nM, 40.5 nM) at a high flow rate (50 µL/min) to minimize mass transport limitation.

  • Association & Dissociation: Allow 60 seconds for association per injection, and a final 600-second dissociation phase after the highest concentration.

  • Data Fitting: Subtract the Fc1 reference and the DMSO solvent correction. Fit the resulting sensorgram to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Self-Validating System: The Rmax​ Checkpoint

To ensure the integrity of your assay, you must mathematically validate that the immobilized tubulin is active before trusting the kinetic data. This is done by calculating the theoretical maximum response ( Rmax​ ).

Rmax​=(MWligand​MWanalyte​​)×Rligand​×Valency

  • MWmivobulin​ : ~400 Da

  • MWtubulin​ : ~100,000 Da

  • Rligand​ : 4,000 RU (amount of tubulin captured)

  • Valency : 1 (one colchicine site per dimer)

Theoretical Rmax​ = (400 / 100,000) * 4000 * 1 = 16 RU .

Validation Rule: If your experimental Rmax​ during the mivobulin injection is <8 RU (less than 50% of theoretical), the tubulin on the chip has denatured or the binding sites are sterically hindered. Do not proceed with data fitting; you must discard the chip and optimize the biotinylation or capture density.

References

  • Expanding the repertoire of Antibody Drug Conjugate (ADC) targets with improved tumor selectivity and range of potent payloads through in-silico analysis. National Center for Biotechnology Information (NIH).[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.[Link]

  • SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. National Center for Biotechnology Information (NIH).[Link]

  • Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). Lewinson Lab.[Link]

Validation

CI-980 (Mivobulin) vs. Alternative Tubulin Inhibitors: A Comparative Guide on Radiosensitization Synergy

As the landscape of oncology moves toward combinatorial therapeutic strategies, the integration of microtubule-targeting agents with standard radiation therapy (RT) has emerged as a critical area of drug development. CI-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of oncology moves toward combinatorial therapeutic strategies, the integration of microtubule-targeting agents with standard radiation therapy (RT) has emerged as a critical area of drug development. CI-980 (mivobulin isethionate), a synthetic derivative that binds to the colchicine site of β-tubulin, has demonstrated potent antimitotic properties[1]. This guide objectively compares the radiosensitizing performance of CI-980 against alternative tubulin inhibitors, providing the mechanistic causality and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Causality: The Synergy of CI-980 and Radiation

To understand the synergistic efficacy of CI-980, one must examine the intersection of microtubule dynamics and radiobiology. Radiation therapy primarily eradicates tumor cells by inducing DNA double-strand breaks (DSBs). However, a cell's ability to survive RT is heavily dictated by its cell cycle phase; cells in the late S phase are highly radioresistant, whereas cells in the G2/M phase are exceptionally radiosensitive[2].

CI-980 acts as a microtubule-destabilizing agent. By binding to the colchicine site, it prevents the polymerization of α,β-tubulin dimers, effectively halting the formation of the mitotic spindle and arresting the cell cycle at the G2/M checkpoint[3]. When standard radiation therapy is applied to this synchronized, G2/M-arrested population, the highly condensed state of the chromatin physically impedes the recruitment of homologous recombination (HR) repair machinery. Unable to repair the radiation-induced DSBs, the cells undergo mitotic catastrophe and subsequent apoptosis[4].

MechanisticPathway CI980 CI-980 (Mivobulin) Tubulin Colchicine Site Binding CI980->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Catastrophe Mitotic Catastrophe & Apoptosis G2M->Catastrophe Prevents HR DNA Repair Radiation Standard Radiation Therapy DSB DNA Double-Strand Breaks Radiation->DSB DSB->Catastrophe Unrepaired Damage

Mechanistic synergy between CI-980-induced G2/M arrest and radiation-induced DNA damage.

Comparative Analysis: CI-980 vs. Alternative Radiosensitizers

When selecting a tubulin inhibitor for combinatorial radiation studies, researchers must weigh the mechanism of action against dose-limiting toxicities and multidrug resistance (MDR) profiles.

  • CI-980 (Mivobulin): As a colchicine-site destabilizer, CI-980 exhibits highly potent G2/M arrest capabilities. Crucially, its uptake is not heavily reliant on active transport, and it demonstrates significant activity against murine multidrug-resistant sublines[3]. Its primary dose-limiting toxicities are neutropenia and reversible neurotoxicity, making it a viable candidate for sequencing with RT.

  • Paclitaxel: Unlike CI-980, paclitaxel binds to the taxane site and stabilizes microtubules[1]. While it is a proven radiosensitizer, it is highly susceptible to efflux by P-glycoprotein (P-gp) pumps, severely limiting its efficacy in MDR tumor phenotypes. Furthermore, it causes cumulative peripheral neuropathy.

  • Vincristine: Binding to the vinca domain, vincristine is a destabilizer. However, its clinical and preclinical utility in combination with RT is often bottlenecked by severe, sometimes irreversible, neurotoxicity.

  • Combretastatin A-4 (CA4P): Another colchicine-site binder, CA4P acts primarily as a vascular disrupting agent (VDA)[3]. While it synergizes well with RT by destroying tumor vasculature, it carries a high risk of cardiovascular events, complicating its therapeutic window.

Quantitative Performance Data
AgentBinding SiteMechanismSensitizer Enhancement Ratio (SER)*Primary Dose-Limiting ToxicityMDR Susceptibility
CI-980 ColchicineDestabilizer1.40 - 1.60Reversible Neurotoxicity, NeutropeniaLow
Paclitaxel TaxaneStabilizer1.20 - 1.40Peripheral NeuropathyHigh (P-gp efflux)
Vincristine VincaDestabilizer1.10 - 1.30Severe Irreversible NeurotoxicityModerate
CA4P ColchicineDestabilizer / VDA1.30 - 1.50Cardiovascular EventsLow

*Note: SER values are representative ranges derived from preclinical in vitro models (e.g., HCC, GBM) at IC20-IC50 drug concentrations.

Self-Validating Experimental Protocols

To objectively quantify the synergistic effects of CI-980 with standard radiation therapy, the following self-validating workflows must be employed.

Protocol 1: Clonogenic Survival Assay (Determination of SER)

The clonogenic assay is the gold standard for evaluating reproductive cell death post-irradiation.

  • Cell Seeding: Plate target cancer cells (e.g., U87 glioblastoma or HA22T/VGH hepatocellular carcinoma cells) in 6-well plates at optimized densities (e.g., 200-2000 cells/well depending on the planned radiation dose).

    • Self-Validation Check: Include a vehicle-only control (0 Gy) to calculate baseline Plating Efficiency (PE). The PE normalizes the surviving fraction, ensuring that cytotoxicity from CI-980 alone is decoupled from its synergistic radiosensitizing effect.

  • Drug Treatment: Treat cells with CI-980 at a sub-lethal concentration (e.g., IC20) or vehicle control.

    • Causality: Pre-incubate for 24 hours. This specific timeframe ensures that asynchronous cells have sufficient time to pass through the cell cycle and accumulate at the G2/M checkpoint prior to the radiation insult[2].

  • Irradiation: Expose the plates to standard linear accelerator X-rays at doses of 0, 2, 4, 6, and 8 Gy.

  • Incubation & Staining: Incubate for 10-14 days until colonies of >50 cells form. Fix with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Data Analysis: Calculate the Surviving Fraction (SF). Fit the data to the Linear-Quadratic (LQ) model: S=exp(−αD−βD2) . Calculate the Sensitizer Enhancement Ratio (SER) by dividing the radiation dose required to achieve a 10% survival fraction (D10) in the control group by the D10 of the CI-980 treated group.

ExperimentalWorkflow Step1 1. Seed Cancer Cells (Include Vehicle Controls) Step2 2. CI-980 Treatment (24h Pre-incubation) Step1->Step2 Step3 3. Irradiation (0, 2, 4, 6, 8 Gy) Step2->Step3 Step4 4. Incubation (10-14 Days for Colonies) Step3->Step4 Step5 5. Fixation & Staining (Crystal Violet) Step4->Step5 Step6 6. Calculate SER (Linear-Quadratic Model) Step5->Step6

Self-validating clonogenic survival workflow for determining Sensitizer Enhancement Ratio.

Protocol 2: Flow Cytometric Validation of G2/M Arrest

To prove that the observed radiosensitization in Protocol 1 is mechanistically driven by cell cycle synchronization, flow cytometry must be performed in parallel.

  • Harvesting: Collect CI-980 treated and untreated cells at the exact 24-hour mark (the moment irradiation would occur).

  • Fixation: Wash with cold PBS and fix in 70% ice-cold ethanol overnight to permeabilize the nuclear membrane.

  • Staining: Treat with RNase A (to prevent false-positive RNA staining) and stain with Propidium Iodide (PI) for 30 minutes in the dark.

    • Causality: PI intercalates into DNA stoichiometrically. By measuring fluorescence intensity, we can quantify DNA content (2n for G1 vs. 4n for G2/M), directly validating the percentage of cells successfully arrested by CI-980.

  • Analysis: Acquire data using a flow cytometer.

    • Self-Validation Check: The untreated control establishes the baseline asynchronous cell cycle distribution. This internal validation proves that the observed 4n peak spike is entirely drug-dependent.

References
  • Microtubule-binding agents: a dynamic field of cancer therapeutics. National Center for Biotechnology Information (NCBI).[Link]

  • Colchicine sensitizes human hepatocellular carcinoma cells to damages caused by radiation. National Center for Biotechnology Information (NCBI).[Link]

  • Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? National Center for Biotechnology Information (NCBI).[Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI.[Link]

Sources

Comparative

Comparative Toxicity Profiling of Tubulin-Binding Agents: Mivobulin Isethionate (CI-980) vs. Paclitaxel

As drug development professionals navigate the complex landscape of antimitotic therapies, understanding the nuanced toxicity profiles of tubulin-binding agents is paramount. While both mivobulin isethionate (CI-980) and...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the complex landscape of antimitotic therapies, understanding the nuanced toxicity profiles of tubulin-binding agents is paramount. While both mivobulin isethionate (CI-980) and paclitaxel disrupt microtubule dynamics to induce mitotic arrest, their distinct binding sites and pharmacokinetic properties yield drastically different clinical toxicity profiles.

This guide provides an objective, data-driven comparison of these two agents, detailing the causality behind their adverse events and outlining robust, self-validating experimental protocols for preclinical toxicity profiling.

Mechanistic Divergence and Target Sites

The fundamental differences in the toxicity profiles of CI-980 and paclitaxel stem directly from their mechanisms of action at the molecular level.

  • Mivobulin Isethionate (CI-980): CI-980 is a synthetic 1,2-dihydropyrido[3,4-b]pyrazine derivative that acts as a microtubule destabilizer. It binds specifically to the colchicine binding site on tubulin dimers, thereby inhibiting tubulin polymerization[1].

  • Paclitaxel: Conversely, paclitaxel is a taxane that binds to the taxane site on the interior surface of the β-tubulin subunit. It acts as a microtubule stabilizer, promoting polymerization and preventing the depolymerization required for normal spindle function[2].

MOA Tubulin Tubulin Dimers (α/β) Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis Depolymerization Microtubules->Tubulin Depolymerization Microtubules->Apoptosis Altered Dynamics Paclitaxel Paclitaxel (Taxane Site) Paclitaxel->Microtubules Stabilizes Polymer CI980 Mivobulin Isethionate (Colchicine Site) CI980->Tubulin Inhibits Assembly

Fig 1. Divergent mechanisms of tubulin binding and mitotic arrest by Paclitaxel and CI-980.

Clinical Toxicity Profiles: A Comparative Analysis

The structural and mechanistic differences between these agents translate into highly distinct clinical toxicities. Paclitaxel's stabilization of microtubules in long peripheral axons leads to length-dependent axonal degeneration, manifesting as peripheral neuropathy. In contrast, CI-980 readily crosses the blood-brain barrier, inducing profound central nervous system (CNS) toxicity[1].

Clinical evaluations of CI-980 revealed a highly schedule-dependent toxicity profile. When administered as a 24-hour continuous infusion, dose-limiting toxicity (DLT) was primarily neurological, characterized by neurocortical, mood, and cerebellar manifestations[1]. When the infusion was extended to 72 hours, CNS toxicity was mitigated, but Grade 3-4 granulocytopenia emerged as the primary DLT[3][4]. Due to this narrow therapeutic index and lack of objective antineoplastic activity in Phase II trials, clinical development of CI-980 was terminated[3][4].

Quantitative Data Summary
Clinical FeatureMivobulin Isethionate (CI-980)Paclitaxel
Primary Tubulin Interaction Inhibits polymerization (Colchicine site)Promotes stabilization (Taxane site)
Primary Neurotoxicity Central Nervous System (CNS)Peripheral Nervous System (PNS)
Neurological Symptoms Memory decline, cerebellar ataxia, mood alterationsSensory neuropathy, numbness, tingling
Hematological Toxicity Grade 3-4 Granulocytopenia / NeutropeniaNeutropenia, Leukopenia
Dose-Limiting Toxicity (DLT) CNS toxicity (24h) / Granulocytopenia (72h)Peripheral neuropathy / Neutropenia
Clinical Status Terminated (Phase II) due to high toxicityFDA-Approved, standard of care

Experimental Methodologies for Toxicity Profiling

To objectively compare novel tubulin-binding agents against established benchmarks like paclitaxel, researchers must employ rigorous, self-validating in vitro models. The following protocols detail the optimal workflows for assessing the dual threat of neurotoxicity and myelosuppression.

Workflow A Primary Cell Isolation (Neurons & Bone Marrow) B Drug Exposure (CI-980 vs Paclitaxel) A->B C Neurotoxicity Assay (High-Content Imaging) B->C CNS/PNS Models D Myelotoxicity Assay (CFU-GM Colony Count) B->D Hematopoietic Models E Toxicity Profile Synthesis C->E D->E

Fig 2. Preclinical experimental workflow for comparative toxicity profiling.

Protocol 1: Comparative Neurotoxicity Assessment (In Vitro)

Causality & Rationale: Because CI-980 readily penetrates the CNS while paclitaxel primarily affects peripheral axons, evaluating both CNS (cortical) and PNS (dorsal root ganglion, DRG) neuronal cultures is mandatory to capture their divergent neurotoxic profiles. Self-Validating System: The assay must include a vehicle control (0.1% DMSO) to establish baseline neurite outgrowth, alongside a known microtubule depolymerizer (e.g., vincristine) as a positive control to validate assay sensitivity.

Step-by-Step Methodology:

  • Cell Isolation: Isolate primary rat cortical neurons (CNS model) and DRG neurons (PNS model). Plate at a density of 1×104 cells/well on poly-D-lysine/laminin-coated 96-well plates.

  • Drug Treatment: Following 5 days of in vitro maturation, expose cells to logarithmic concentrations (1 nM to 10 µM) of CI-980 or Paclitaxel for 72 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize and stain with anti-β-III-tubulin (neuron-specific marker) and DAPI (nuclear counterstain).

  • High-Content Imaging: Utilize an automated confocal imaging system to capture whole-well images.

  • Data Analysis: Quantify total neurite length, number of branching points, and cell viability. Calculate the IC50​ for neurite retraction relative to the vehicle control.

Protocol 2: Myelosuppression Evaluation via CFU-GM Assay

Causality & Rationale: Both agents exhibit dose-limiting neutropenia/granulocytopenia[1][3]. The Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM) assay directly measures the functional capacity of hematopoietic progenitor cells to proliferate and differentiate, providing a highly translatable metric for clinical myelosuppression. Self-Validating System: Assay integrity is validated by plating a standard curve of cell densities to ensure colony linearity, alongside a reference standard (e.g., 5-fluorouracil) to confirm progenitor susceptibility.

Step-by-Step Methodology:

  • Progenitor Isolation: Isolate mononuclear cells from human umbilical cord blood or murine femurs using density gradient centrifugation.

  • Matrix Preparation: Suspend cells in a methylcellulose-based semi-solid medium supplemented with essential cytokines (SCF, IL-3, GM-CSF).

  • Drug Incorporation: Add CI-980 or Paclitaxel to the matrix at clinically relevant steady-state plasma concentrations (e.g., 1 nM to 100 nM; note that CI-980 steady-state concentrations in Phase I trials were ~5.74 nM[1]).

  • Incubation: Plate the mixture in 35 mm Petri dishes and incubate for 14 days at 37°C, 5% CO2​ .

  • Scoring & Validation: Manually or automatically count CFU-GM colonies (defined as clusters of >50 cells). Calculate the inhibitory concentration ( IC50​ ) for colony formation relative to untreated controls.

Sources

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